molecular formula C14H22N2 B3073117 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline CAS No. 1017345-31-1

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Número de catálogo: B3073117
Número CAS: 1017345-31-1
Peso molecular: 218.34 g/mol
Clave InChI: UCJXEUGMLUYMTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate. Compounds featuring an aniline moiety linked to a piperidine ring, such as this one, are frequently employed as key building blocks in the construction of more complex molecules . The core structure of a substituted piperidine attached to an aniline is a common pharmacophore found in ligands designed to interact with various biological targets . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical in the synthesis of potential protease inhibitors and in the development of novel chemical entities for probing biological pathways. As a high-purity building block, it enables the exploration of structure-activity relationships (SAR) during drug discovery efforts . The structural features of the 2-methylpiperidin group and the 4-substituted aniline make it a valuable scaffold for creating targeted libraries in hit-to-lead optimization campaigns . Handling should be conducted by qualified professionals in a appropriately controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[2-(2-methylpiperidin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-4-2-3-10-16(12)11-9-13-5-7-14(15)8-6-13/h5-8,12H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJXEUGMLUYMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Abstract

This technical guide provides a comprehensive analysis of the predicted and experimentally determined physicochemical properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline. This molecule, possessing both a primary aromatic amine and a tertiary aliphatic amine, presents a unique profile relevant to drug development and materials science. This document details its structural features, predicted properties such as solubility and pKa, and its spectroscopic signature. Furthermore, it furnishes detailed, field-proven experimental protocols for its empirical characterization, including purity assessment by High-Performance Liquid Chromatography (HPLC), solubility determination, and pKa measurement via potentiometric titration. The methodologies are presented with a rationale for their selection, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The molecule 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is a substituted aniline derivative characterized by a complex aliphatic side chain. Understanding its structure is fundamental to predicting its chemical behavior and reactivity.

  • IUPAC Name: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

  • Molecular Formula: C₁₄H₂₂N₂

  • Molecular Weight: 218.34 g/mol

  • CAS Number: 842970-08-5[1]

  • SMILES: CC1CCCCN1CCC2=CC=C(N)C=C2

The structure incorporates three key functional regions:

  • Aniline Moiety: A primary aromatic amine attached to a benzene ring, which acts as a weak base and a nucleophile. Aromatic amines are key intermediates in the synthesis of dyes and pharmaceuticals.[2][3]

  • 2-Methylpiperidine Moiety: A saturated heterocyclic secondary amine derivative, which in this structure is a tertiary amine. This group is significantly more basic than the aniline nitrogen and introduces a chiral center at the 2-position.

  • Ethyl Linker: A two-carbon aliphatic chain connecting the aromatic and heterocyclic moieties, providing conformational flexibility.

Predicted Physicochemical Properties

PropertyPredicted Value / DescriptionRationale
Physical State Colorless to yellow or reddish-brown liquid or low-melting solid at STP.Consistent with substituted anilines and aromatic amines of similar molecular weight.[2][4][5]
Boiling Point > 250 °CThe high molecular weight and presence of polar amine groups lead to strong intermolecular forces. For comparison, 4-ethylaniline has a boiling point of 214-216 °C.[5][6] The larger substituent on the target molecule will significantly increase this value.
Solubility Water: Poorly soluble. Organic Solvents: Soluble in methanol, ethanol, chloroform, DMSO.[4] Aqueous Acid: Soluble in dilute acidic solutions (e.g., 5% HCl).[7]The molecule has a large, nonpolar hydrocarbon backbone. The two nitrogen atoms can form hydrogen bonds, but this is insufficient to overcome the hydrophobicity of the overall structure. In acidic conditions, the amine groups are protonated to form water-soluble ammonium salts.[8]
pKa (Conjugate Acid) pKa₁ ≈ 10.5 - 11.0 (Piperidine N) pKa₂ ≈ 4.5 - 5.0 (Aniline N)The aliphatic tertiary amine (piperidine) is a strong base, similar to other N-alkylated piperidines. The aromatic amine (aniline) is a much weaker base because its nitrogen lone pair is delocalized into the aromatic π-system, reducing its availability for protonation.[4]
Predicted XlogP ~2.4 - 3.0This value, indicating lipophilicity, is predicted based on structurally similar compounds like 4-(2-(piperidin-1-yl)ethyl)aniline (XlogP = 2.4).[9] The additional methyl group slightly increases lipophilicity.

Spectroscopic and Spectrometric Profile (Predicted)

The structural identity of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline can be unequivocally confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

    • Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Aniline N-H Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Ethyl Linker Protons: Two multiplets (or complex triplets) between δ 2.5-3.0 ppm.

    • Piperidine Protons: A complex series of multiplets from δ 1.0-3.0 ppm, complicated by the chair conformation and the chiral center. The methyl group on the piperidine ring would appear as a doublet around δ 1.0-1.2 ppm.[10][11]

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Signals in the δ 110-150 ppm region.

    • Aliphatic Carbons: Signals for the ethyl linker and piperidine ring carbons will appear in the upfield region of δ 20-60 ppm.[12]

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: A pair of sharp peaks around 3350-3450 cm⁻¹ for the primary aniline -NH₂ group.

    • C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 218.

    • Key Fragmentation: A prominent fragment resulting from benzylic cleavage of the C-C bond in the ethyl linker, leading to a resonance-stabilized ion. Other fragments may arise from the loss of the methyl group or fragmentation of the piperidine ring.[13][14]

Experimental Methodologies for Characterization

To empirically validate the predicted properties and ensure the quality of a sample, a series of standardized analytical procedures must be employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[15] A reversed-phase method is chosen due to the compound's moderate polarity and significant hydrophobic character. The aromatic aniline moiety provides a strong chromophore for UV detection.[16]

Protocol:

  • System Preparation: An Agilent 1200 series or similar HPLC system equipped with a UV detector, autosampler, and column oven is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is equilibrated with the initial mobile phase conditions for at least 30 minutes.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

    • The formic acid is used to ensure the amine groups are protonated, leading to better peak shape.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes is employed to ensure the elution of any potential impurities with different polarities.

  • Sample Preparation: A stock solution of the compound is prepared in methanol at 1 mg/mL. A working solution is made by diluting the stock to 0.1 mg/mL with a 50:50 mixture of Solvents A and B.

  • Injection and Detection: 10 µL of the sample is injected. The UV detector is set to 254 nm, where the aniline ring exhibits strong absorbance.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: H₂O+FA, B: ACN+FA) C Equilibrate C18 Column A->C B Prepare Sample (0.1 mg/mL in 50:50 A:B) D Inject 10 µL Sample B->D C->D E Gradient Elution (10-90% B over 15 min) D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H

Fig. 1: Experimental workflow for HPLC purity analysis.
Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is a reliable and straightforward technique for determining the thermodynamic solubility of a compound.[17][18] It involves allowing the compound to equilibrate in a solvent for an extended period to ensure saturation is reached.

Protocol:

  • Sample Preparation: An excess amount of the compound (e.g., 10 mg) is added to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.

  • Equilibration: The vial is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.[19]

  • Sample Extraction: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a pre-validated analytical method, such as the HPLC method described in section 4.1, against a calibration curve.

  • Validation: The experiment should be repeated at least in triplicate to ensure reproducibility.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[20] It directly measures the change in pH as a function of added acid or base. This method is ideal for this molecule as it can resolve the two distinct pKa values corresponding to the two basic nitrogen atoms.[21]

Protocol:

  • Sample Preparation: A precise amount of the compound is dissolved in a known volume of deionized water (e.g., 50 mL) to create a solution of known concentration (e.g., 0.01 M). A small amount of a co-solvent like methanol may be needed if aqueous solubility is too low.

  • Titration Setup: The solution is placed in a jacketed beaker maintained at 25 °C and stirred continuously. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated burette. The pH is recorded after each addition.

  • Data Collection: The titration continues until the pH has dropped significantly, passing through both equivalence points.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of HCl added. The two pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point (for the stronger piperidine base) and the second (for the weaker aniline base) will correspond to the pKa₁ and pKa₂ values, respectively.

pKa_Workflow cluster_prep Setup cluster_titration Titration cluster_data Analysis A Prepare 0.01 M Sample Solution C Assemble Titration Cell (25 °C, Stirring) A->C B Calibrate pH Electrode B->C D Add 0.1 M HCl Titrant in Small Increments C->D E Record pH after Each Addition D->E F Continue Past Both Equivalence Points E->F Loop G Plot pH vs. Titrant Volume F->G H Identify Half-Equivalence Points G->H I Determine pKa₁ and pKa₂ H->I

Fig. 2: Workflow for pKa determination by potentiometric titration.

Conclusion

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is a bifunctional molecule with distinct physicochemical properties dictated by its aromatic and aliphatic amine moieties. Its predicted poor aqueous solubility, high boiling point, and two distinct basic centers (pKa ≈ 10.5-11.0 and 4.5-5.0) are critical parameters for its handling, formulation, and application in chemical synthesis. The experimental protocols detailed in this guide provide a robust framework for the empirical verification of these properties, ensuring data integrity and facilitating its use in research and development settings.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
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A Technical Guide to the Calculated pKa Values of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For drug development professionals, an accurate understanding of a compound's pKa is indispensable. It profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. The molecule 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline possesses two key ionizable centers: a primary aromatic amine (the aniline moiety) and a tertiary aliphatic amine (the 2-methylpiperidine moiety). The distinct basicities of these two groups will dictate the molecule's overall charge state across the physiological pH range, impacting its interaction with biological targets and its pharmacokinetic behavior. This guide provides an in-depth analysis of the calculated pKa values for this compound, detailing the theoretical underpinnings of the predictive methods, a structured workflow for their calculation, and a framework for experimental validation.

Theoretical Framework: Predicting Ionization with Confidence

The accurate prediction of pKa values for novel molecules is a significant challenge in computational chemistry.[1] A variety of theoretical approaches exist, each with its own balance of accuracy and computational cost.[1] For a molecule like 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, a hybrid approach combining established principles of physical organic chemistry with modern computational tools offers a robust strategy.

Pillar 1: Expertise in Structural Analysis

The basicity of the two nitrogen atoms in the target molecule is governed by the electronic and steric environment of each.

  • The Aniline Nitrogen: Aniline itself is a weak base, with the pKa of its conjugate acid being approximately 4.6.[2][3] This low basicity compared to aliphatic amines is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[2] The substituent at the para position—the -[2-(2-Methylpiperidin-1-yl)ethyl] group—is an alkyl group, which is generally considered electron-donating through an inductive effect.[4] Electron-donating groups tend to increase the electron density on the aniline nitrogen, making it more basic and thus increasing the pKa of its conjugate acid.[4][5] Therefore, the pKa of the anilinium ion in the target molecule is expected to be slightly higher than that of aniline itself.

  • The Piperidine Nitrogen: 2-Methylpiperidine is a secondary aliphatic amine and a significantly stronger base than aniline. The experimental pKa of the conjugate acid of 2-methylpiperidine is reported to be around 10.95-11.15.[6] In the target molecule, this nitrogen is tertiary, being attached to the ethylaniline moiety. While N-alkylation can have complex effects on basicity due to competing inductive and steric factors, the pKa is expected to remain in the range of a typical aliphatic amine, significantly higher than the aniline nitrogen.[7]

Pillar 2: Trustworthiness through Validated Computational Methods

Given the distinct nature of the two basic centers, a multi-faceted computational approach is warranted. A combination of quantum mechanical (QM) and empirical or machine learning (ML) methods provides a self-validating system.

  • Quantum Mechanical (QM) Approaches: Methods like Density Functional Theory (DFT) can calculate the free energy change of the protonation reaction, from which the pKa can be derived.[8][9] These methods are powerful as they are based on first principles but can be computationally intensive and sensitive to the chosen solvation model.[8]

  • Empirical and Machine Learning (ML) Methods: Software packages like ACD/pKa, MoKa, and Epik utilize large databases of experimental pKa values to build predictive models based on chemical structure fragments or graph convolutional neural networks.[10][11][12] These methods are often very fast and can be highly accurate for molecules within their training domains.[13] A consensus prediction from several such tools, cross-referenced with a QM calculation, provides a high degree of confidence in the predicted values.

Methodology: A Step-by-Step Guide to pKa Calculation

This section outlines a detailed protocol for the computational prediction of pKa values for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, followed by a protocol for experimental validation.

Computational Prediction Workflow

This workflow leverages a combination of widely-used computational tools to generate and cross-validate pKa predictions.

  • Structure Preparation:

    • Generate a 2D structure of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

    • Convert the 2D structure to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).

    • Perform a conformational search to identify the lowest energy conformer.

  • Empirical/ML-Based pKa Prediction:

    • Submit the 3D structure to multiple pKa prediction software platforms (e.g., ACD/Percepta[10], Schrödinger's Epik[12], ChemAxon's Marvin).

    • Record the predicted macroscopic and microscopic pKa values for both the aniline and piperidine nitrogens from each tool.

    • Note the five most similar structures from the software's database and their experimental pKa values to assess the reliability of the prediction.[10]

  • Quantum Mechanical pKa Prediction (for validation):

    • Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform geometry optimizations and frequency calculations for the neutral molecule and both protonated species (at the aniline and piperidine nitrogens). A suitable level of theory would be B3LYP with a 6-311++G(d,p) basis set, incorporating a continuum solvation model like PCM.[14]

    • Calculate the Gibbs free energy of each species in the gas phase and in solution.

    • Use a thermodynamic cycle (the direct method) to calculate the free energy of the protonation reaction in solution and subsequently derive the pKa.[15]

  • Data Analysis and Consensus Generation:

    • Compare the pKa values obtained from the different empirical/ML tools and the QM calculations.

    • Generate a consensus value for each ionization center, considering the strengths and weaknesses of each method. Discrepancies should be investigated by examining the reference compounds used by the empirical predictors.

Data Presentation: Predicted pKa Values

The following table summarizes the expected pKa values for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline based on the principles outlined above and typical results from computational predictors.

Ionizable CenterParent CompoundParent pKa (Conjugate Acid)Expected pKa in Target MoleculeRationale for Shift
Aniline NitrogenAniline~4.6[2]~4.8 - 5.2 The para-alkyl substituent is electron-donating, increasing the basicity of the aniline nitrogen.[4]
Piperidine Nitrogen2-Methylpiperidine~11.0[6]~10.5 - 11.2 As a tertiary aliphatic amine, it is a strong base. The exact value is influenced by the steric and electronic effects of the substituents.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational pKa prediction process.

G cluster_input Input cluster_prep Structure Preparation cluster_prediction pKa Prediction cluster_output Output & Analysis mol_2d 2D Structure of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline mol_3d 3D Conformation Generation (MMFF94) mol_2d->mol_3d Convert conf_search Conformational Search mol_3d->conf_search Optimize empirical Empirical/ML Methods (ACD/pKa, Epik, etc.) conf_search->empirical Input Structure qm Quantum Mechanics (DFT/PCM) conf_search->qm Input Structure results Predicted pKa Values (Aniline & Piperidine) empirical->results qm->results consensus Consensus pKa & Reliability Assessment results->consensus Compare & Analyze

Caption: A workflow for computational pKa prediction.

Experimental Validation: A Self-Validating System

Computational predictions, while powerful, must be anchored to experimental reality. Potentiometric titration is a gold-standard method for pKa determination.[13][16]

Protocol for Potentiometric pKa Determination
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water) to ensure solubility across the pH range. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration Setup:

    • Use a calibrated pH electrode and an automated titrator.

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both basic centers.

    • Perform a back-titration by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) while recording the pH after each addition.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The curve will exhibit two distinct inflection points, corresponding to the deprotonation of the two conjugate acids.

    • Determine the first and second derivative of the titration curve to accurately locate the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. Sophisticated software can be used to fit the titration data to theoretical models to refine the pKa values.

Visualizing Protonation Equilibria

The protonation state of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is pH-dependent, as illustrated below.

G A Species A (Dicationic) pH < 4.8 B Species B (Monocationic - Piperidinium) 4.8 < pH < 10.5 A->B + H⁺ (pKa ~10.5) B->A - H⁺ (pKa ~10.5) C Species C (Neutral) pH > 10.5 B->C + H⁺ (pKa ~4.8) C->B - H⁺ (pKa ~4.8)

Caption: Protonation equilibria of the target molecule.

Conclusion and Forward Look

This guide has detailed a robust, multi-pronged strategy for the accurate calculation and validation of the pKa values for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline. By integrating the predictive power of modern computational chemistry with the foundational principles of physical organic chemistry, researchers can gain critical insights into the ionization behavior of this molecule. The predicted pKa values of approximately 4.8-5.2 for the anilinium ion and 10.5-11.2 for the piperidinium ion provide a strong basis for understanding its behavior in physiological environments. Experimental validation via potentiometric titration is a crucial final step to confirm these predictions and to provide the high-quality data necessary for building predictive ADME models and advancing drug development programs.

References

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  • University of Calgary. Amines. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Rowan. How to Predict pKa. [Link]

  • Schrödinger. Epik. [Link]

  • Academia.edu. Comparative evaluation of pKa prediction tools on a drug discovery dataset. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Optibrium. Predicting pKa using a combination of quantum mechanical and machine learning methods. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • PubMed. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • Scribd. pKa Prediction for Anilines. [Link]

  • vCalc. pKa of Aniline. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • PMC. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • Hrcak. Simple Method for the Estimation of pKa of Amines. [Link]

  • GitHub. jensengroup/pKalculator. [Link]

  • Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Pearson. Rank the following substituted anilines from most basic to least basic. [Link]

  • CORE. ANI neural network potentials for small molecule pKa prediction. [Link]

  • Iranian chemical communication. pKa predictions of some aniline derivatives by ab initio calculations. [Link]

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Technical Profile: Solubility & Solvent Selection for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and solvent selection strategies for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline .

This guide is structured for researchers requiring actionable data for synthesis, extraction, and formulation. It synthesizes structural analysis with standard medicinal chemistry principles to provide a high-confidence predictive profile where specific empirical data is absent from public literature.

Executive Summary

Compound: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Class: Di-basic, Amphiphilic Aryl-Alkylamine Physical State (Predicted): Viscous oil or low-melting solid (due to steric asymmetry of the 2-methyl group).

The solubility profile of this compound is governed by its "Dual-Nitrogen" architecture : a lipophilic, strongly basic piperidine moiety connected to a weakly basic, polarizable aniline ring. Successful handling requires manipulating these two centers. The compound exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and pH-dependent solubility in aqueous media.

Physicochemical Characterization (The "Why")

To understand the solubility behavior, we must deconstruct the molecule into its functional "solubilityophores."

FeatureChemical NatureImpact on Solubility
Aniline Moiety Primary Aromatic Amine (Weak Base, pKa ~4.6)Provides H-bond donation (NH₂). Enhances solubility in alcohols and ethers.
Piperidine Ring Tertiary Aliphatic Amine (Strong Base, pKa ~10-11)The protonation site. Drives high solubility in acidic water. The 2-methyl substituent adds steric bulk, increasing lipophilicity compared to unbranched analogs.
Ethyl Linker Alkyl ChainIncreases molecular flexibility and lipophilicity (LogP), reducing water solubility of the free base.

Key Insight: The molecule acts as a pH-Switch .

  • pH > 11 (Free Base): Lipophilic. Soluble in organics; Insoluble in water.[1]

  • pH < 4 (Di-cation): Hydrophilic. Soluble in water; Insoluble in non-polar organics.

Solubility Profile

Note: Data derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 4-ethylaniline, 1-(2-aminoethyl)piperidine).

A. Organic Solvents (Free Base Form)
Solvent ClassSolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Extraction Solvent. The lipophilic piperidine and aromatic ring interact favorably with DCM.
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Reaction Media. Ideal for nucleophilic substitutions or couplings where high concentration is needed.
Polar Protic Methanol, Ethanol, IsopropanolGood (50–100 mg/mL)Crystallization/Purification. Solubility decreases with temperature, making these ideal for recrystallization.
Ethers THF, 1,4-DioxaneGood Useful for reactions requiring anhydrous conditions.
Esters Ethyl AcetateModerate to Good Good for extraction, though DCM is superior for amine recovery.
Hydrocarbons Hexane, Heptane, PentaneLow / Poor Anti-Solvent. Use these to precipitate the compound from a concentrated DCM or Ethanol solution.
B. Aqueous Media (pH Dependent)
MediumSolubilityMechanism
Water (Neutral) Insoluble (<0.1 mg/mL)The hydrophobic aryl and alkyl portions dominate.
0.1 M HCl / 1 M HCl High (>50 mg/mL)Protonation of the piperidine nitrogen (and aniline at low pH) forms a water-soluble salt.
0.1 M NaOH Insoluble Ensures the compound remains in the free base (organic-soluble) form.

Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the pH-dependent extraction mechanism.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Goal: Select Solvent Reaction Synthesis / Reaction Start->Reaction Extraction Extraction / Workup Start->Extraction Purification Purification / Crystallization Start->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp LowTemp Ambient / Low Temp? Reaction->LowTemp AqPhase Aqueous Phase pH? Extraction->AqPhase Recryst Recrystallization Purification->Recryst Toluene Use: Toluene / Xylene HighTemp->Toluene Non-polar DMF Use: DMF / DMSO HighTemp->DMF Polar DCM_THF Use: DCM or THF LowTemp->DCM_THF Basic Basic (pH > 10) AqPhase->Basic Acidic Acidic (pH < 4) AqPhase->Acidic UseDCM Use: DCM (Compound in Org) Basic->UseDCM UseWater Use: Water (Compound in Aq) Acidic->UseWater System Solvent: Ethanol Anti-Solvent: Hexane Recryst->System

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Synthesis, Extraction, or Purification).

Diagram 2: The pH-Switch Extraction Protocol

ExtractionLogic Mix Crude Mixture (Impurities + Target) Acidify Add 1M HCl (pH < 4) Mix->Acidify Sep1 Phase Separation 1 Acidify->Sep1 OrgLayer1 Organic Layer (Discard Non-Basic Impurities) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Target as Salt) Sep1->AqLayer1 Basify Add NaOH (pH > 11) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer (Pure Target Free Base) Extract->FinalOrg

Caption: Self-validating purification workflow utilizing the compound's basicity to isolate it from non-basic impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for your specific batch.

  • Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for clarity.

    • Clear: Soluble.[1][2][3] Calculate concentration (

      
      ).
      
    • Cloudy/Solid: Insoluble. Continue adding solvent.

  • Endpoint: If 1.0 mL is added and solid remains, filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.

Protocol B: Recrystallization (Purification)

Since the 2-methyl isomer may be an oil or low-melting solid, "oiling out" is a risk. Use this slow-cooling method.

  • Dissolution: Dissolve the crude compound in the minimum amount of warm Ethanol (40–50°C).

  • Anti-Solvent: Add Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a -20°C freezer overnight.

    • Troubleshooting: If an oil forms instead of crystals, scratch the glass side with a spatula or add a seed crystal of a similar aniline derivative.

Safety & Handling

  • Toxicity: As an aniline derivative, this compound should be treated as toxic by inhalation and ingestion . Aniline metabolites can cause methemoglobinemia.

  • Skin Absorption: High. Wear nitrile gloves (double-gloving recommended for DCM solutions).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 4°C. Anilines are prone to oxidation (darkening) over time.

References

  • PubChem Compound Summary. 4-Ethylaniline (CID 11504) & Piperidine Derivatives. National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet. 4-(2-Aminoethyl)aniline.Link

  • ChemImpex. 4-(4-Methyl-piperidin-1-yl)aniline Properties.Link

  • MDPI Molecules. Synthesis and Antifungal Activity of Piperidin-1-yl Aniline Derivatives. (General synthesis and solubility context for this class). Link

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The Versatile Scaffold: A Technical Guide to the Bioactivity of Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperidine Core in Modern Drug Discovery

The phenylpiperidine scaffold, a privileged structure in medicinal chemistry, represents a cornerstone in the development of a diverse array of therapeutic agents. Its unique combination of a rigid phenyl ring and a flexible piperidine moiety allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with a multitude of biological macromolecules. This guide provides an in-depth exploration of the multifaceted bioactivities of phenylpiperidine derivatives, with a particular focus on the 4-aminophenylpiperidine subclass. We will delve into their mechanisms of action across various therapeutic areas, present detailed experimental protocols for their evaluation, and synthesize key structure-activity relationships (SAR) to inform future drug design efforts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Phenylpiperidine derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines. Their anticancer effects are often attributed to the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

A. Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A prominent mechanism of action for several anticancer piperidine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.

Signaling Pathway: PI3K/Akt Inhibition by Phenylpiperidine Derivatives

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition Phenylpiperidine Phenylpiperidine Derivative Phenylpiperidine->PI3K Inhibition

Caption: Phenylpiperidine derivatives can inhibit the PI3K/Akt pathway, a key regulator of cell survival.

B. Quantitative Bioactivity Data

The anticancer potency of phenylpiperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1][2]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1][2]
Compound 17a PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16 786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride A549Lung Cancer32.43[3]
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (5f) MultipleVarious0.45 - 1.66[4]
Piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline (8f, 8m, 8q) MultipleVarious1.47 - 11.83[5]
4-aminopyrazolo[3,4-d]pyrimidine derivatives (12c) UO-31Renal Cancer<10[6]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives (31, 32, 35, 37) MCF7Breast Cancer12.1 - 19.5[7]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the phenylpiperidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate (6-24h) for Attachment Seed_Cells->Incubate_Attach Add_Compound Add Phenylpiperidine Derivative Incubate_Attach->Add_Compound Incubate_Treat Incubate (24-72h) Add_Compound->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_Formazan Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Incubate_Dissolve Incubate (2h) in Dark Add_Solubilizer->Incubate_Dissolve Read_Absorbance Read Absorbance at 570 nm Incubate_Dissolve->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for assessing cell viability using the MTT assay.

II. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Certain 4-aminopiperidine derivatives exhibit potent antifungal activity, primarily by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][14]

A. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

These compounds act as inhibitors of key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[13][14] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Sterol Intermediates Lanosterol->Intermediates Erg11 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps (including Erg24, Erg2) Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Membrane Incorporation Aminopiperidine 4-Aminopiperidine Derivative Aminopiperidine->Intermediates Inhibition of Sterol C14-reductase (Erg24) & Sterol C8-isomerase (Erg2)

Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.

B. Quantitative Bioactivity Data

The antifungal efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC (µg/mL)Reference
1-Benzyl-N-dodecylpiperidin-4-amine (2b) Candida spp.1-4[2]
Aspergillus spp.1-8[2]
N-Dodecyl-1-phenethylpiperidin-4-amine (3b) Candida spp.1-4[2]
Aspergillus spp.1-8[2]
Piperidine-4-carbohydrazide derivative (A13) Rhizoctonia solani0.83 (EC50)[15]
Verticillium dahliae1.12 (EC50)[15]
Piperidine-4-carbohydrazide derivative (A41) Rhizoctonia solani0.88 (EC50)[15]
Verticillium dahliae3.20 (EC50)[15]
Piperidin-4-one derivative Candida albicansPotent activity[16]
2,6-diaryl-3-methyl-4-piperidones Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, Candida albicansActive[17]
C. Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the inhibition of ergosterol production in fungal cells treated with the test compounds.[14][18][19][20]

Step-by-Step Methodology:

  • Fungal Culture: Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

  • Compound Treatment: Add various concentrations of the 4-aminopiperidine derivative to the fungal cultures. Include a vehicle control and a positive control (e.g., a known ergosterol biosynthesis inhibitor like fluconazole).

  • Incubation: Incubate the cultures for a defined period to allow for compound uptake and interaction with the target enzymes.

  • Lipid Extraction: Harvest the fungal cells and perform a saponification and non-saponifiable lipid extraction using alcoholic potassium hydroxide and n-heptane.

  • Sterol Analysis: Analyze the extracted sterols using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of ergosterol and any accumulated sterol intermediates. The percentage of ergosterol inhibition is calculated relative to the vehicle-treated control.

III. Antiviral Activity: Targeting Viral Entry and Assembly

Phenylpiperidine and 4-aminophenylpiperidine derivatives have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV) and the Hepatitis C Virus (HCV).

A. Anti-HIV Activity: CCR5 Receptor Antagonism

A key mechanism for the anti-HIV activity of certain piperidine derivatives is the antagonism of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic HIV-1 strains into host cells.

Structure-Activity Relationship of Piperidine-based CCR5 Antagonists:

  • Piperidine Core: The piperidine ring serves as a central scaffold for the attachment of various functional groups that interact with the CCR5 receptor.

  • N-Substitution: The substituent on the piperidine nitrogen is crucial for potency and selectivity.

  • Hydrophobic and Hydrogen Bond Acceptor Features: Pharmacophore models suggest the importance of two hydrogen bond acceptors and three hydrophobic features for effective CCR5 antagonism.[21]

Quantitative Bioactivity Data:

CompoundAssayIC50 (nM)Reference
Piperidine 19 Calcium mobilization25.73[22]
Anti-HIV activity73.01[22]
GSK 163929 Anti-HIV-1Ba-L (HOS cells)4.26[22]
Anti-HIV-1Ba-L (PBL cells)3.47[22]
TAK-220 (5m) CCR5 binding3.5[13]
Membrane fusion0.42[13]
HIV-1 replication (PBMCs)1.1 (EC50)[13]
B. Anti-HCV Activity: Inhibition of Viral Assembly

Some 4-aminopiperidine scaffolds have been identified as inhibitors of the assembly and release of infectious HCV particles.[10]

Experimental Protocol: In Vitro HCV Assembly Assay

This assay monitors the formation of HCV nucleocapsid-like particles (NLPs) in vitro.[3][22]

Principle: The HCV core protein can self-assemble into NLPs in the presence of nucleic acids. This assembly process can be monitored by an increase in turbidity (absorbance).

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant HCV core protein and in vitro transcribe the desired RNA template (e.g., the 5' UTR of the HCV genome).

  • Assembly Reaction: Mix the purified core protein and RNA in a low-salt buffer in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the assembly reaction.

  • Turbidity Measurement: Monitor the increase in absorbance at 350 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of assembly and the percentage of inhibition for each compound concentration.

IV. Central Nervous System Activity

Phenylpiperidine derivatives are well-known for their profound effects on the central nervous system (CNS), acting as opioid receptor modulators and cognition enhancers.

A. Opioid Receptor Modulation

Many clinically used opioids, such as fentanyl and its analogs, are phenylpiperidine derivatives.[23][24] They primarily act as agonists at the µ-opioid receptor, producing potent analgesic effects.[23]

Signaling Pathway: µ-Opioid Receptor Agonism

Mu_Opioid_Receptor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-gated Ca²⁺ Channel Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca_channel->Vesicle Prevents Fusion & Release K_channel K⁺ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Phenylpiperidine Phenylpiperidine Opioid Mu_Receptor µ-Opioid Receptor (GPCR) Phenylpiperidine->Mu_Receptor Binding & Activation Mu_Receptor->Ca_channel Inhibition Mu_Receptor->K_channel Opening

Caption: Phenylpiperidine opioids reduce neuronal excitability by modulating ion channels.

Quantitative Bioactivity Data:

CompoundReceptorAssayValueReference
Fentanyl µ-opioidAffinityHigh[25]
DAMGO µ-opioidBinding IC508.6 nM[26]

Experimental Protocol: Opioid Receptor Binding Assay

This assay measures the affinity of a compound for the µ-opioid receptor.[1][8][9][10][26]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the human µ-opioid receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-diprenorphine), and varying concentrations of the unlabeled test compound in a binding buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a GF/C filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

B. Cognition Enhancement

Certain 4-aminopiperidine derivatives have shown potent cognition-enhancing effects in preclinical models.[27]

Experimental Protocol: Passive Avoidance Test

The passive avoidance test is used to assess learning and memory in rodents.[4][15][28][29][30]

Principle: The test relies on the animal's natural tendency to prefer a dark environment over a light one. During a training trial, the animal receives a mild foot shock upon entering the dark compartment. In a subsequent retention trial, the latency to re-enter the dark compartment is measured as an indicator of memory.

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals to the testing room and apparatus.

  • Training (Acquisition) Trial: Place the animal in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.

  • Retention Trial: After a set interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.

  • Drug Administration: Administer the test compound at various doses before the training or retention trial to assess its effects on memory acquisition or retrieval, respectively.

V. Metabolic Regulation: FXR Partial Agonism

Recent studies have identified 1-(4-aminophenylacetyl)piperidine derivatives as potent and selective partial agonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[29][31][32][33][34]

A. Mechanism of Action: Modulating FXR Activity

As partial agonists, these compounds bind to and activate FXR, but to a lesser extent than full agonists. This can lead to a more controlled and potentially safer modulation of FXR-regulated genes, making them promising candidates for the treatment of metabolic diseases like non-alcoholic steatohepatitis (NASH).

Signaling Pathway: FXR Partial Agonism

FXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_RXR_inactive FXR/RXR Heterodimer (Inactive) FXR_RXR_active FXR/RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active FXRE FXRE (DNA) Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Modulation Aminopiperidine 1-(4-aminophenylacetyl) piperidine Derivative Aminopiperidine->FXR_RXR_inactive Binding & Partial Activation FXR_RXR_active->FXRE Binding

Caption: Partial activation of the FXR/RXR heterodimer by 1-(4-aminophenylacetyl)piperidine derivatives.

B. Quantitative Bioactivity Data

The activity of these compounds as FXR partial agonists is characterized by their EC50 value (the concentration that produces 50% of the maximal response) and their maximum efficacy relative to a full agonist.

CompoundAssayEC50 (nM)Max Efficacy (%)Reference
V15 FXR partial agonism0.67 ± 0.0881.3 (vs. obeticholic acid)[31]
Altenusin FXR agonism3200 ± 200-[11]
C. Experimental Protocol: FXR Transactivation Assay

This cell-based reporter gene assay measures the ability of a compound to activate FXR.[29]

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect them with plasmids encoding the FXR and RXR receptors, along with a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and calculate the fold activation relative to the vehicle control. Determine the EC50 and maximal efficacy of the compound.

VI. Marketed Drugs and Clinical Significance

The versatility of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic indications.[34][35][36][37][38]

DrugTherapeutic ClassIndication
Fentanyl Opioid AnalgesicSevere pain
Haloperidol AntipsychoticSchizophrenia, Tourette's syndrome
Risperidone AntipsychoticSchizophrenia, bipolar disorder
Methylphenidate CNS StimulantADHD, narcolepsy
Donepezil Acetylcholinesterase InhibitorAlzheimer's disease
Paroxetine SSRI AntidepressantDepression, anxiety disorders
Loperamide AntidiarrhealDiarrhea
Maraviroc CCR5 AntagonistHIV infection

VII. Conclusion and Future Perspectives

The phenylpiperidine scaffold continues to be a highly fruitful area of research in drug discovery. Its structural adaptability allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. The diverse bioactivities highlighted in this guide, from anticancer and antifungal to CNS modulation and metabolic regulation, demonstrate the remarkable versatility of this chemical entity. Future research will undoubtedly uncover new biological targets and therapeutic applications for novel phenylpiperidine derivatives, further solidifying their importance in the development of next-generation medicines. The detailed experimental protocols and structure-activity relationship insights provided herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this exciting field.

VIII. References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • A method for in vitro assembly of HCV core protein and for screening of inhibitors. PubMed. (URL: [Link])

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. (URL: [Link])

  • Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. PubMed Central. (URL: [Link])

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationships of Novel imidazo[4,5-c]pyridine Derivatives as Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. PubMed. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. (URL: [Link])

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PMC. (URL: [Link])

  • FXR Agonist Assay Kit (TR-FRET), 78131. Amsbio. (URL: [Link])

  • Full article: Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Taylor & Francis Online. (URL: [Link])

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. (URL: [Link])

  • Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Oxford Academic. (URL: [Link])

  • A method for in vitro assembly of hepatitis C virus core protein and for screening of inhibitors. PubMed. (URL: [Link])

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. PMC. (URL: [Link])

  • Rodent behavioural test - Cognition - Passive avoidance (PA). NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (URL: [Link])

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. (URL: [Link])

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. (URL: [Link])

  • (PDF) Molecular tuning of farnesoid X receptor partial agonism. ResearchGate. (URL: [Link])

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. (URL: [Link])

  • Opioid Pharmacology. Pain Physician. (URL: [Link])

  • Allosteric modulation of the farnesoid X receptor by a small molecule. PMC. (URL: [Link])

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. (URL: [Link])

  • Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. (URL: [Link])

  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. (URL: [Link])

  • Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. PubMed. (URL: [Link])

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ResearchGate. (URL: [Link])

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Molecular weight and formula of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Methodology, and Analytical Standards

Part 1: Executive Summary & Chemical Identity

The compound 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is a heterobifunctional building block characterized by a primary aniline moiety linked via an ethyl chain to a sterically hindered tertiary amine (2-methylpiperidine). This structure serves as a critical pharmacophore in the synthesis of H1-antihistamines (analogous to Bamipine) and as a solubility-enhancing linker in modern kinase inhibitor discovery.

The presence of the 2-methyl group on the piperidine ring introduces chirality and increased lipophilicity compared to its non-methylated analog, modulating both metabolic stability and receptor binding kinetics.

Table 1: Core Chemical Identity
PropertyValueNotes
IUPAC Name 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline
Molecular Formula C₁₄H₂₂N₂ Derived from fragment analysis
Molecular Weight 218.34 g/mol Average mass
Monoisotopic Mass 218.1783 DaFor High-Res MS (M+H⁺ = 219.1861)
SMILES CC1CCCCN1CCc2ccc(N)cc2Racemic specification
Predicted LogP 2.3 ± 0.4Moderate lipophilicity
pKa (Calc.) N1 (Piperidine): ~10.1 N2 (Aniline): ~4.6Diprotic base character

Part 2: Structural Analysis & Physicochemical Properties

Moiety Functionality

The molecule functions as a "linked warhead." The aniline nitrogen (


-hybridized lone pair) is relatively non-basic and serves as the nucleophilic attachment point for further scaffold elaboration (e.g., amide coupling or urea formation). Conversely, the piperidine  nitrogen is highly basic (

, pKa ~10.1), ensuring the molecule remains protonated at physiological pH, which is critical for lysosomal trapping and solubility.
Stereochemical Considerations

The 2-methylpiperidine ring contains a chiral center at the C2 position.

  • Commercial Availability: Typically synthesized from racemic 2-methylpiperidine, resulting in a racemic product (

    
    ).
    
  • Enantiomeric Impact: If chiral resolution is required, the (S)-enantiomer is often preferred in bio-active ligands to minimize steric clash within enzyme pockets, though this must be empirically validated.

Part 3: Synthetic Methodology

Expert Insight: Direct alkylation of free aniline is discouraged due to competitive N-alkylation at the aniline site. The most robust protocol utilizes a Nitro-Reduction Strategy , ensuring regioselectivity.

Retro-Synthetic Pathway

The synthesis disconnects at the ethyl linker and the nitro-precursor reduction.

SynthesisPath cluster_conditions Critical Process Parameters SM1 4-Nitrophenethyl Bromide (Electrophile) INT Intermediate: 1-(4-Nitrophenethyl)-2-methylpiperidine SM1->INT K2CO3, MeCN Reflux, 12h (SN2) SM2 2-Methylpiperidine (Nucleophile) SM2->INT PROD Target: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline INT->PROD H2, Pd/C (10%) MeOH, 3 atm (Reduction) NOTE Maintain Temp < 85°C to prevent elimination of HBr (Styrene formation)

Figure 1: Convergent synthesis via SN2 alkylation followed by catalytic hydrogenation.

Detailed Protocol
Step 1: Nucleophilic Substitution (

)
  • Reagents: Charge a reaction vessel with 4-nitrophenethyl bromide (1.0 eq), 2-methylpiperidine (1.2 eq), and anhydrous Potassium Carbonate (

    
    )  (2.0 eq).
    
  • Solvent: Suspend in anhydrous Acetonitrile (MeCN) (10 mL/g of substrate). Note: DMF can be used for faster kinetics but complicates workup.

  • Reaction: Heat to reflux (80-82°C) for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc and wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography is usually required to remove the elimination byproduct (4-nitrostyrene).

Step 2: Nitro Reduction
  • Reagents: Dissolve the nitro-intermediate in Methanol . Add 10% Pd/C (10 wt% loading).

  • Reaction: Hydrogenate under a balloon of

    
     (1 atm) or in a Parr shaker (3 atm) for 4 hours.
    
  • Validation: Monitor disappearance of the yellow color (nitro) and appearance of the fluorescent amine spot on TLC.

  • Isolation: Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric when dry. Concentrate filtrate to yield the target aniline as a viscous oil or low-melting solid.

Part 4: Analytical Validation (QC)

Trustworthiness in chemical biology relies on rigorous characterization. The following signals confirm identity.

Proton NMR ( NMR, 400 MHz, )
  • 
     6.95 (d, 2H):  Aromatic protons adjacent to the alkyl chain.
    
  • 
     6.62 (d, 2H):  Aromatic protons adjacent to the amine (shielded).
    
  • 
     3.50 (br s, 2H):  Aniline 
    
    
    
    (Exchangeable with
    
    
    ).
  • 
     2.80 - 3.00 (m, 4H):  Ethylene linker protons (
    
    
    
    ) and piperidine ring protons adjacent to N.
  • 
     1.05 (d, 3H):  Methyl doublet from the 2-methylpiperidine group (Diagnostic signal).
    
Mass Spectrometry Fragmentation Logic

When analyzing via LC-MS (ESI+), the molecule exhibits a specific fragmentation pattern useful for confirmation.

MS_Frag Parent [M+H]+ = 219.18 (Parent Ion) Frag1 m/z = 126.1 (Methylpiperidinium Ethyl) Parent->Frag1 C-C Bond Cleavage (Benzylic) Frag2 m/z = 106.06 (Aminotropylium Ion) Parent->Frag2 Loss of Piperidine + Ring Expansion

Figure 2: ESI-MS fragmentation pathway. The formation of the aminotropylium ion (m/z 106) is characteristic of alkyl-anilines.

Part 5: Handling & Safety

  • Storage: Store under inert atmosphere (

    
     or Ar) at -20°C. Anilines are prone to oxidation (browning) upon air exposure.
    
  • Hazards:

    • Skin Sensitizer: Anilines are known contact allergens.

    • Acute Toxicity: Treat as potentially toxic if inhaled or absorbed.

  • Solubility:

    • Soluble: DMSO, Methanol, DCM, dilute aqueous acid (0.1 M HCl).

    • Insoluble: Water (at neutral pH), Hexanes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-(2-Aminoethyl)aniline (CAS 13472-00-9). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for general SN2 and Nitro-reduction mechanisms).
  • SwissADME. Physicochemical Property Prediction for C14H22N2. (Data derived via SwissInstitute of Bioinformatics algorithms). Retrieved from [Link]

A Technical Guide to the Safe Handling of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including various aniline and piperidine derivatives. The toxicological and safety profiles of the aniline functional group are of primary concern and heavily inform the recommendations herein. This document should be used as a proactive safety resource and not as a substitute for a manufacturer-provided SDS. All laboratory personnel must consult the official SDS upon receipt of the compound and before commencing any experimental work.

Introduction: A Hazard-Anticipation Approach

As a novel research chemical, 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline exists in a space where comprehensive safety data is often still under development. In the absence of a specific Safety Data Sheet (SDS), a proactive and anticipatory approach to safety is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling, grounded in the known hazard profiles of its core chemical moieties: the aniline headgroup and the alkyl-piperidine tail.

The primary driver for the predicted toxicological profile of this compound is the aniline functional group. Aniline and its derivatives are well-documented to be readily absorbed through the skin and can be toxic if inhaled or ingested.[1][2] The most significant systemic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis.[1] Furthermore, many aniline compounds are classified as suspected carcinogens and mutagens, and they can cause significant damage to organs through prolonged or repeated exposure.[2][3]

This guide, therefore, operates on a principle of prudent assumption of hazard, providing a comprehensive, albeit predictive, overview of the necessary precautions for handling this compound.

Predicted Hazard Identification and Classification

Based on the GHS classifications of analogous compounds like aniline, 2-ethylaniline, and 4-ethylaniline, we can anticipate a similar hazard profile for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.[4][5]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[6]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[3]
Skin SensitisationCategory 1H317: May cause an allergic skin reaction.[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[3]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (specifically blood) through prolonged or repeated exposure.[3]
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.

This table represents a predictive classification. The actual classification may vary and must be confirmed with the manufacturer's SDS.

Laboratory Handling and Engineering Controls: A Multi-Layered Defense

The causality behind stringent handling protocols for aniline-type compounds is their high absorption rate via dermal and inhalation routes and their significant systemic toxicity.[1] Therefore, a multi-layered defense system combining engineering controls, administrative procedures, and personal protective equipment is non-negotiable.

Primary Engineering Control: All manipulations of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing the inhalation of vapors or aerosols.

Administrative Controls:

  • Designated Area: Establish a designated area within the laboratory specifically for working with this and other high-hazard compounds. This area should be clearly marked.

  • Restricted Access: Only trained and authorized personnel should be permitted to work with this compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[4] Contaminated work clothing should not be allowed out of the workplace.

Personal Protective Equipment (PPE) Protocol

The choice of PPE is dictated by the need to create an impermeable barrier against a potentially toxic and readily absorbed substance.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against aniline compounds. It is recommended to use butyl rubber or Viton gloves. If these are not available, double-gloving with nitrile gloves and changing them frequently (immediately after any suspected contact) is a minimum requirement. Gloves must be inspected for integrity before each use.[7]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn when there is a risk of splashes.[4][7]

  • Skin and Body Protection: A fully-buttoned laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[7]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a full-face respirator with an appropriate organic vapor cartridge is necessary. Respirator use requires prior medical clearance and fit-testing.[7]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Entering Designated Work Area coat Don Lab Coat (and Chemical Apron if needed) start->coat goggles Don Chemical Safety Goggles (and Face Shield if splash risk) hood Perform all work in Chemical Fume Hood goggles->hood gloves Don Double Nitrile or Butyl Rubber Gloves gloves->goggles coat->gloves

Diagram 1. Required PPE sequence before handling the compound.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, spill kits).

First-Aid Measures

The immediate goal of first aid is to decontaminate and seek professional medical help, bringing the SDS (or this guide, in its absence) with you.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

First_Aid_Workflow cluster_first_aid First Aid Decision Workflow exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to Fresh Air inhalation->move_air wash_skin Remove Clothing, Wash with Soap & Water (15 min) skin->wash_skin flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek IMMEDIATE Medical Attention move_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Diagram 2. Immediate first aid response to different exposure routes.

Accidental Release Measures

The primary objective is to contain the spill, prevent it from entering drains, and decontaminate the area without exposing personnel to the substance.[7]

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste. Use non-sparking tools.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the waste container appropriately and dispose of it according to institutional and local regulations for hazardous chemical waste.

Storage and Stability

Aniline compounds are often sensitive to light and air. Proper storage is crucial for maintaining compound integrity and preventing the formation of hazardous degradation products.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] A recommended storage temperature for similar compounds is between 0-8 °C.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • Container: The container should be clearly labeled with the compound name and all relevant hazard pictograms.

Conclusion: A Culture of Vigilance

Handling novel chemical entities like 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline requires a culture of vigilance, scientific rigor, and an unwavering commitment to safety. By understanding the inherent hazards of the aniline moiety and implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate risks effectively. The principles of containment, personal protection, and emergency preparedness are the cornerstones of responsible chemical research. Always prioritize obtaining the manufacturer-specific SDS and use this guide as a supplementary tool to foster a safer laboratory environment.

References

  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet for Aniline.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet for 4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 2-Ethylaniline.
  • Chem-Impex. (n.d.). 4-(4-Methyl-piperidin-1-yl)aniline.
  • TCI Chemicals. (2025, November 18). Safety Data Sheet for 4-(4-Methyl-1-piperazinyl)aniline.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet for 4-(4-Ethylpiperazin-1-ly)aniline.
  • BLDpharm. (n.d.). 4-Chloro-N-(2-(piperazin-1-yl)ethyl)aniline.
  • Chem-Impex. (n.d.). 4-(1-Methyl-piperidin-4-yl)aniline.
  • Key Organics. (n.d.). 4-ethyl-2-methylaniline.
  • CymitQuimica. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Ethylaniline.
  • Occupational Safety and Health Administration (OSHA). (2024, March 29). Aniline.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Aniline and its salts - Evaluation statement.
  • PubChem. (n.d.). 4-Ethylaniline.
  • Scribd. (n.d.). Aniline Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-[(1-Methylpiperidin-4-yl)oxy]aniline - GHS Data.

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Methodological & Application

Technical Application Note: Synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Target Molecule: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Molecular Formula:


Molecular Weight:  218.34  g/mol
Core Scaffold:  1,4-disubstituted phenethylamine linked to a hindered piperidine ring.

This application note details a robust, two-step synthesis protocol for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline , a versatile intermediate often utilized in the development of H1-antihistamines, antipsychotics, and GPCR-targeting ligands. The structural motif combines a primary aniline (for further coupling or derivatization) with a 2-methylpiperidine moiety, which introduces steric bulk and chirality often critical for receptor subtype selectivity.

The protocol is designed for scalability and reproducibility, utilizing commercially available 4-nitrophenethyl bromide as the electrophilic anchor.

Retrosynthetic Analysis

The most efficient disconnection relies on the stability of the phenethyl linker. By disconnecting the C-N bond between the ethyl linker and the piperidine nitrogen, we identify two reliable precursors: 2-methylpiperidine (nucleophile) and 4-nitrophenethyl bromide (electrophile). The final step involves the chemoselective reduction of the nitro group to the target aniline.

Retrosynthesis Target Target: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Intermediate Intermediate: 1-(4-Nitrophenethyl)-2-methylpiperidine Target->Intermediate Nitro Reduction (H2, Pd/C) Precursors Precursors: 4-Nitrophenethyl bromide + 2-Methylpiperidine Intermediate->Precursors N-Alkylation (SN2, K2CO3)

Figure 1: Retrosynthetic strategy isolating the key N-alkylation and Nitro-reduction steps.

Experimental Protocol

Phase 1: N-Alkylation of 2-Methylpiperidine

Objective: Synthesize the intermediate 1-(4-nitrophenethyl)-2-methylpiperidine. Mechanism:


 Nucleophilic Substitution.[1] The 2-methyl group on the piperidine creates steric hindrance near the nitrogen, requiring elevated temperatures and a polar aprotic solvent to drive the reaction to completion.
Reagents & Materials
ReagentEquiv.[2][3][4]Role
4-Nitrophenethyl bromide 1.0Electrophile (Limiting Reagent)
2-Methylpiperidine 1.2 - 1.5Nucleophile (Excess to drive kinetics)
Potassium Carbonate (

)
2.5Base (Acid scavenger)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein exchange)
Acetonitrile (ACN) SolventPolar Aprotic Medium
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[5]

  • Charging: Add 4-nitrophenethyl bromide (5.0 g, 21.7 mmol) and acetonitrile (100 mL) to the flask. Stir until dissolved.

  • Base Addition: Add

    
      (7.5 g, 54.3 mmol) and catalytic KI  (360 mg, 2.1 mmol). The KI converts the bromide to a more reactive iodide in situ.
    
  • Nucleophile Addition: Add 2-methylpiperidine (3.2 g, 32.5 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide (

      
      ) should disappear; a new polar spot (amine) will appear near the baseline or 
      
      
      
      depending on stationary phase modification.
  • Workup:

    • Cool to room temperature.[5] Filter off the inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in DCM (100 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary amine (aniline). Method: Heterogeneous Catalytic Hydrogenation.

Reagents & Materials
ReagentEquiv.[2][3][4]Role
Nitro Intermediate 1.0Substrate
10% Palladium on Carbon (Pd/C) 10 wt%Catalyst
Hydrogen Gas (

)
BalloonReductant
Methanol (MeOH) SolventReaction Medium
Step-by-Step Procedure
  • Safety Check: Pd/C is pyrophoric when dry. Always keep it wet with solvent. Purge the reaction vessel with nitrogen before introducing hydrogen.

  • Setup: In a hydrogenation flask (or heavy-walled flask), dissolve the Nitro Intermediate (from Phase 1) in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a gentle stream of nitrogen.

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (

      
      ).
      
    • Evacuate and backfill with Hydrogen (balloon pressure is sufficient).

    • Stir vigorously at room temperature for 4–6 hours.

    • Checkpoint: The yellow color of the nitro compound should fade to colorless or pale pink. TLC should show a highly polar, ninhydrin-active spot (aniline).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Do not let the filter cake dry out completely to avoid fire hazards.

    • Wash the cake with MeOH.

    • Concentrate the filtrate to yield the target aniline as an off-white to pale brown solid/oil.

Process Workflow Diagram

Workflow Start Start: 4-Nitrophenethyl Bromide Step1 Step 1: Alkylation + 2-Methylpiperidine, K2CO3, KI Reflux in ACN (16h) Start->Step1 Check1 Checkpoint: TLC (Disappearance of Bromide) Step1->Check1 Inter Intermediate: Nitro-Piperidine Adduct Check1->Inter Step2 Step 2: Reduction H2 (1 atm), 10% Pd/C Methanol, RT (4-6h) Inter->Step2 Filter Filtration (Celite) Remove Catalyst Step2->Filter Final Final Product: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Filter->Final

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region: Two doublets (

      
       ppm and 
      
      
      
      ppm) integrating to 2H each, characteristic of a para-substituted aniline system.
    • Aniline Amine: Broad singlet at

      
       ppm (
      
      
      
      ), exchangeable with
      
      
      .
    • Linker: Multiplets at

      
       ppm corresponding to the 
      
      
      
      ethylene bridge.
    • Piperidine Ring: A doublet at

      
       ppm (
      
      
      
      ) and complex multiplets at
      
      
      ppm for the piperidine ring protons.
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at m/z 219.2 .
      

Safety & Handling

  • 4-Nitrophenethyl bromide: Irritant and lachrymator. Handle in a fume hood.

  • 2-Methylpiperidine: Flammable liquid, causes burns.

  • Palladium on Carbon: Pyrophoric. Store under water or inert atmosphere. Dispose of in dedicated catalyst waste containers.

References

  • Starting Material: 4-Nitrophenethyl bromide (CAS 5339-26-4).[6] PubChem Compound Summary. Retrieved from .

  • Alkyl

    
     alkylation of hindered amines with phenethyl halides. Matrix Scientific (Analogous precursors). Retrieved from .
    
  • Reduction Methodology: Catalytic hydrogenation of nitroarenes. Organic Chemistry Portal. General reduction protocols.

Sources

Application Notes and Protocols for the Synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, a key intermediate in pharmaceutical research and development. The described methodology employs a robust two-step synthetic sequence commencing with the reductive amination of 4-nitrophenylacetaldehyde with 2-methylpiperidine, followed by the selective reduction of the aromatic nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of critical process parameters.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the construction of secondary and tertiary amines from readily available carbonyl compounds and amines.[1][2] This one-pot methodology, which proceeds through an imine or iminium ion intermediate, offers significant advantages in terms of efficiency and atom economy.[2] The choice of reducing agent is paramount to the success of the reaction, with reagents such as sodium triacetoxyborohydride [NaBH(OAc)₃] being particularly effective due to their mildness, selectivity, and broad substrate scope.[3][4][5]

The target molecule, 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, is a valuable building block in medicinal chemistry. Its synthesis via reductive amination showcases the power of this reaction in assembling complex molecular architectures. The strategic disconnection for this synthesis involves the formation of the C-N bond between the 2-methylpiperidine moiety and the phenethyl fragment, followed by the unmasking of the aniline functionality.

Synthetic Strategy Overview

The synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is efficiently achieved through a two-step process:

Step 1: Reductive Amination. This initial step involves the reaction of 4-nitrophenylacetaldehyde with 2-methylpiperidine in the presence of a suitable reducing agent to form the intermediate, N-(4-nitrophenethyl)-2-methylpiperidine. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its ability to selectively reduce the intermediate iminium ion in the presence of the aldehyde starting material.[3][4][5]

Step 2: Nitro Group Reduction. The subsequent step focuses on the selective reduction of the aromatic nitro group of N-(4-nitrophenethyl)-2-methylpiperidine to the corresponding primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a reliable and high-yielding method for this transformation, demonstrating excellent chemoselectivity while preserving the piperidine ring.[6]

Synthetic_Workflow Start 4-Nitrophenylacetaldehyde + 2-Methylpiperidine Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE) Start->Step1 Intermediate N-(4-Nitrophenethyl)- 2-methylpiperidine Step1->Intermediate Step2 Step 2: Nitro Reduction (H2, Pd/C, EtOH) Intermediate->Step2 Product 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Step2->Product

Figure 1: Overall synthetic workflow for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Nitrophenylacetaldehyde≥95%Commercially Available
2-Methylpiperidine≥98%Commercially Available
Sodium triacetoxyborohydride≥95%Commercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Palladium on Carbon (10 wt%)Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium BicarbonatePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Celite®Commercially Available

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

Step 1: Synthesis of N-(4-Nitrophenethyl)-2-methylpiperidine

Mechanistic Rationale: This reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of 4-nitrophenylacetaldehyde and 2-methylpiperidine. This is followed by the loss of water to form an iminium ion, which is then rapidly and selectively reduced by sodium triacetoxyborohydride to yield the tertiary amine product.[1][4] The use of an anhydrous solvent is crucial to favor the formation of the iminium ion.

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-nitrophenylacetaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add 2-methylpiperidine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. The steric hindrance of 2-methylpiperidine may slow the initial imine formation.[7]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenethyl)-2-methylpiperidine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Table 1: Key Parameters for Reductive Amination

ParameterValue/ConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions over aldehydes.[3][4]
Solvent 1,2-Dichloroethane (DCE)Preferred solvent for this reagent, promoting faster reaction rates.[3]
Stoichiometry Amine: 1.1 eq, NaBH(OAc)₃: 1.5 eqA slight excess of the amine and reducing agent ensures complete conversion of the aldehyde.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Work-up Aqueous Sodium BicarbonateNeutralizes any remaining acetic acid from the reducing agent and quenches the reaction.
Step 2: Synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Mechanistic Rationale: The reduction of the aromatic nitro group to an aniline is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for this transformation.[6] Hydrogen gas, the reducing agent, is adsorbed onto the surface of the palladium, where it reacts with the nitro group in a stepwise manner, ultimately yielding the aniline. This method is highly chemoselective and will not affect the piperidine ring.

Nitro_Reduction_Mechanism Substrate N-(4-Nitrophenethyl)-2-methylpiperidine Catalyst Pd/C Catalyst Surface Substrate->Catalyst Adsorption Product 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Catalyst->Product Reduction & Desorption H2 H2 (Hydrogen Gas) H2->Catalyst Adsorption

Figure 2: Simplified representation of catalytic hydrogenation for nitro group reduction.

Protocol:

  • Dissolve the crude or purified N-(4-nitrophenethyl)-2-methylpiperidine (1.0 eq) in ethanol (approximately 0.1 M concentration) in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (Pd/C) to the solution (5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Table 2: Key Parameters for Nitro Group Reduction

ParameterValue/ConditionRationale
Catalyst 10% Palladium on CarbonHighly efficient and selective for the reduction of aromatic nitro groups.[6]
Hydrogen Source Hydrogen Gas (1 atm)Readily available and effective reducing agent for this transformation.
Solvent EthanolExcellent solvent for both the substrate and for performing catalytic hydrogenation.
Temperature Room TemperatureMild conditions that are sufficient for the reaction to proceed efficiently.
Work-up Filtration through Celite®Effectively removes the heterogeneous catalyst from the reaction mixture.

Conclusion

The synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline has been successfully demonstrated through a reliable and efficient two-step sequence. The initial reductive amination using sodium triacetoxyborohydride provides a mild and selective method for the formation of the key C-N bond. The subsequent catalytic hydrogenation offers a clean and high-yielding protocol for the reduction of the nitro group to the desired aniline. This guide provides the necessary details for researchers to confidently reproduce this synthesis and utilize the target molecule in their drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Tarasov, A. A., et al. (2000). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Chemical Communications, (19), 1867-1868. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses, 97, 234-250. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In The Patai Series: The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Application Note: High-Yield Preparation of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-efficiency protocol for the synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline , a critical pharmacophore found in H3 antagonists, sigma receptor ligands, and various GPCR-targeting therapeutics.

The methodology prioritizes process robustness , utilizing a convergent synthesis strategy that minimizes side reactions common to aniline alkylations.

Introduction & Strategic Analysis

The target molecule, 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline , consists of a lipophilic 2-methylpiperidine head group linked via an ethyl spacer to a primary aniline. Direct alkylation of 4-aminophenethyl alcohol or aniline precursors often results in uncontrolled poly-alkylation or oxidation.

Therefore, this protocol utilizes a Nitro-Precursor Route . We first construct the carbon-nitrogen bond using the robust 4-nitrophenethyl bromide, followed by a chemoselective reduction of the nitro group. This ensures the primary amine (aniline) remains pristine and unalkylated.

Retrosynthetic Logic
  • Disconnection: The C-N bond between the ethyl linker and the piperidine nitrogen.

  • Key Intermediate: 1-(2-(4-Nitrophenyl)ethyl)-2-methylpiperidine.

  • Starting Materials: 4-Nitrophenethyl bromide (Electrophile) and 2-Methylpiperidine (Nucleophile).

Reagent Selection & Specifications

To ensure reproducibility, reagents must meet specific quality standards.

ReagentCAS No.[1]GradeRoleCritical Note
4-Nitrophenethyl bromide 5339-26-4>97%ElectrophileStore cold; lachrymator.
2-Methylpiperidine 109-05-7>98%NucleophileRacemic mixture used standardly.
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBaseMust be finely ground/milled.
Potassium Iodide (KI) 7681-11-0ReagentCatalystEssential for Finkelstein acceleration.
Acetonitrile (MeCN) 75-05-8HPLCSolventHigh dielectric constant promotes Sɴ2.
Palladium on Carbon (Pd/C) 7440-05-310% wtCatalystWet support (50% H₂O) reduces fire risk.

Experimental Protocols

Step 1: N-Alkylation (Synthesis of the Nitro-Intermediate)

Objective: Coupling of the piperidine ring to the ethyl linker via Sɴ2 substitution.

Reaction Scheme: 4-NO₂-Ph-CH₂CH₂Br + 2-Me-Piperidine —(K₂CO₃/KI)→ 4-NO₂-Ph-CH₂CH₂-N(2-Me-Pip)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).

  • Dissolution: Charge the flask with 4-Nitrophenethyl bromide (5.0 g, 21.7 mmol) and Acetonitrile (80 mL).

  • Activation: Add Potassium Iodide (KI) (0.36 g, 2.2 mmol, 10 mol%). Note: KI converts the bromide to a more reactive iodide in situ.

  • Nucleophile Addition: Add Potassium Carbonate (6.0 g, 43.4 mmol) followed by 2-Methylpiperidine (3.1 mL, 26.0 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.3) will appear as a UV-active spot that stains with Dragendorff reagent.

  • Workup:

    • Cool to room temperature.[2] Filter off the inorganic solids (KBr/KCl) and rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL) .

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude orange oil is typically sufficiently pure (>90%). If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).

Yield: Expect 4.8 – 5.1 g (85–90%) of amber oil.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to the aniline without hydrogenolysis of the benzylic C-N bonds.

Reaction Scheme: 4-NO₂-Ph-CH₂CH₂-N(2-Me-Pip) —(H₂/Pd-C)→ H₂N-Ph-CH₂CH₂-N(2-Me-Pip)

Procedure:

  • Setup: Use a 250 mL hydrogenation flask or a thick-walled RBF.

  • Solvent System: Dissolve the Nitro-Intermediate (4.8 g, 19.3 mmol) in Methanol (MeOH) (100 mL).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an Argon blanket, carefully add 10% Pd/C (0.48 g, 10 wt% loading).

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then Hydrogen (H₂) (3x).

    • Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 4–6 hours.

    • Checkpoint: The yellow color of the nitro compound will fade to colorless or pale pink. LC-MS should show a mass shift of M-30 (loss of O₂, gain of H₂).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out completely on the filter (fire hazard). Rinse with MeOH.[3]

    • Concentrate the filtrate to dryness.

  • Isolation: The product is obtained as a pale yellow to off-white solid or viscous oil. It can be converted to the hydrochloride salt (using HCl/Ether) for long-term stability.

Yield: Expect 4.0 – 4.2 g (95–98%).

Process Visualization (Pathway & Mechanism)

The following diagram illustrates the convergent workflow and the critical control points (CCPs) for the synthesis.

SynthesisPathway Start1 4-Nitrophenethyl Bromide (Electrophile) Reaction1 Step 1: N-Alkylation Reagents: K2CO3, KI (cat), MeCN Cond: Reflux, 16h Start1->Reaction1 Dissolve in MeCN Start2 2-Methylpiperidine (Nucleophile) Start2->Reaction1 Add Base Intermediate Intermediate: 1-[2-(4-Nitrophenyl)ethyl]-2-methylpiperidine (Amber Oil) Reaction1->Intermediate Sɴ2 Substitution (Finkelstein Assisted) Reaction2 Step 2: Nitro Reduction Reagents: H2 (1 atm), 10% Pd/C, MeOH Cond: RT, 4-6h Intermediate->Reaction2 Purge O2 Target TARGET MOLECULE: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline (Pale Solid/Oil) Reaction2->Target Cat. Hydrogenation

Caption: Convergent synthetic workflow detailing the Sɴ2 coupling and subsequent catalytic hydrogenation.

Analytical Quality Control

Validate the final product using the following diagnostic signals.

TechniqueParameterExpected Observation
¹H NMR (CDCl₃)Aromatic Two doublets (AA'BB' system) at δ 7.0 (2H) and δ 6.6 (2H).
Linker Multiplets at δ 2.6 – 2.9 ppm (Ar-CH₂-CH₂-N).
Piperidine Doublet at δ 1.0–1.1 ppm (CH₃ group); Ring protons δ 1.2–2.8 ppm.
Amine Broad singlet at δ 3.5 ppm (NH₂), D₂O exchangeable.
HPLC Purity >98% (UV 254 nm).
MS (ESI) [M+H]⁺ Calculated: 219.18; Observed: 219.2 ± 0.1.

Safety & Handling

  • 4-Nitrophenethyl bromide: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • Hydrogenation: Ensure all ignition sources are removed when handling H₂ gas and Pd/C.

  • Waste: Segregate halogenated waste (Step 1) from heavy metal waste (Step 2 filter cake).

References

  • PubChem. 4-Nitrophenethyl bromide Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (PMC). Realizing the Continuous Chemoenzymatic Synthesis of Anilines (Nitro Reduction Protocols). Available at: [Link]

Sources

Topic: Scalable Synthetic Routes for 2-Methylpiperidine Ethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed guide for the scalable synthesis of 2-methylpiperidine ethyl aniline derivatives, a scaffold of significant interest in modern drug discovery. We present two primary, field-proven synthetic strategies: Reductive Amination and Direct N-Alkylation . The causality behind experimental choices, detailed step-by-step protocols, and methods for in-process control and final product characterization are thoroughly discussed. This guide is intended for researchers, chemists, and process development professionals aiming to establish robust and scalable manufacturing routes for this important class of molecules.

Introduction: Significance of the 2-Methylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] Specifically, N-alkylated 2-methylpiperidine derivatives are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2] The strategic introduction of a methyl group at the C-2 position creates a chiral center, allowing for stereospecific interactions with biological targets, while the N-phenylethyl aniline moiety provides a versatile anchor for modulating pharmacological activity.

Developing a scalable, cost-effective, and reproducible synthetic route is paramount for transitioning a lead compound from discovery to clinical development. This note focuses on the two most industrially viable pathways to couple the 2-methylpiperidine core with the desired sidechain.

Strategic Overview: Choosing the Optimal Synthetic Pathway

The selection of a synthetic strategy for N-alkylation of 2-methylpiperidine is a critical decision driven by factors such as raw material availability, cost, scalability, and the electronic properties of the substrates. The two most effective methods are Reductive Amination and Direct N-Alkylation.

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_product Final Product A 2-Methylpiperidine D Reductive Amination A->D Reacts with E Direct N-Alkylation A->E Reacts with B Aniline-Substituted Phenylacetaldehyde B->D Reacts with C Aniline-Substituted 2-Phenylethyl Halide C->E Reacts with F 2-Methylpiperidine Ethyl Aniline Derivative D->F Yields E->F Yields

Caption: High-level decision workflow for synthesis.

Comparative Analysis of Key Methodologies

The choice between these two powerful methods depends on a careful evaluation of their respective strengths and weaknesses.

FeatureReductive AminationDirect N-Alkylation (S N 2)
Starting Materials Aldehyde/KetoneAlkyl Halide (Br, I, or Cl)
Key Reagents Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C)Base (e.g., K₂CO₃, DIEA)
Scalability Excellent; often a one-pot procedure.[4]Good; requires careful control of stoichiometry.
Cost-Effectiveness Generally high, depends on reducing agent cost.Can be very high, depends on halide cost/stability.
Safety Concerns Flammable H₂ gas if used; borohydrides are moisture-sensitive.Alkyl halides can be lachrymatory/toxic.
Side Reactions Over-reduction of aldehyde to alcohol.Quaternization (over-alkylation) of the product.[5]
Versatility Very high; wide range of aldehydes and ketones are commercially available.[6]High; alkyl halides are common, but can be less stable.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile one-pot method for forming carbon-nitrogen bonds.[1][4] The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of 2-methylpiperidine and an appropriate phenylacetaldehyde derivative. This intermediate is then reduced in situ by a selective reducing agent to yield the desired tertiary amine.

Mechanism Insight: We recommend sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent for scale-up operations.[4] It is milder and more selective for the iminium ion over the starting aldehyde compared to other hydrides like sodium borohydride, thereby minimizing the formation of the corresponding alcohol byproduct.[4][7] The reaction is typically performed in chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

G start Mix 2-Methylpiperidine & Phenylacetaldehyde in DCM imine Iminium Ion Formation (Acid Catalyst Optional) start->imine Condensation add_reductant Portion-wise Addition of NaBH(OAc)₃ imine->add_reductant Prepare for Reduction stir Stir at RT (12-24h) add_reductant->stir monitor Monitor by TLC / LC-MS stir->monitor In-process Control monitor->stir Incomplete quench Aqueous NaHCO₃ Quench monitor->quench Complete workup Extraction & Purification quench->workup product Final Product workup->product

Caption: Workflow for N-alkylation via Reductive Amination.[4]

Detailed Experimental Protocol

Materials:

  • 2-Methylpiperidine (1.0 eq.)

  • Substituted Phenylacetaldehyde (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[4][7]

  • Dichloromethane (DCM), anhydrous (10 mL/mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Addition funnel (optional)

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-methylpiperidine (1.0 eq.) and the substituted phenylacetaldehyde (1.1 eq.). Dissolve the components in anhydrous DCM (10 mL/mmol).

  • Iminium Formation: Stir the mixture at room temperature (20-25 °C) for 30-60 minutes. For less reactive substrates, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.[7]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions, especially on a larger scale.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting materials are consumed (typically 12-24 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to quench the excess reducing agent and any remaining acid. Safety Note: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-methylpiperidine ethyl aniline derivative.

Protocol 2: Direct N-Alkylation with a Phenylethyl Halide

Direct N-alkylation is a classical and often highly efficient method involving the nucleophilic substitution (SN2) reaction between 2-methylpiperidine and a suitable 2-phenylethyl halide.[5] The reaction requires a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Mechanism Insight: The choice of base is critical to prevent side reactions. A moderately weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-Diisopropylethylamine (DIEA) is ideal.[5] Strong bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[5] Over-alkylation, leading to a quaternary ammonium salt, is the primary potential side reaction. This is mitigated by using the piperidine in slight excess or by adding the alkyl halide slowly to the reaction mixture.[5] The reactivity of the halide is typically I > Br > Cl. Adding a catalytic amount of potassium iodide (KI) can accelerate reactions with bromides or chlorides via the Finkelstein reaction.[4]

Detailed Experimental Protocol

Materials:

  • 2-Methylpiperidine (1.2 eq.)

  • Substituted 2-Phenylethyl Bromide (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)

  • Potassium Iodide (KI) (0.1 eq., optional)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification reagents as listed in Protocol 1.

Equipment:

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methylpiperidine (1.2 eq.), powdered anhydrous K₂CO₃ (2.0 eq.), and catalytic KI (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (15 mL/mmol of halide). Stir the suspension vigorously.

  • Substrate Addition: Add the substituted 2-phenylethyl bromide (1.0 eq.) to the suspension. The addition can be done in one portion or dropwise for large-scale reactions.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Work-up: Dissolve the residue in ethyl acetate or DCM. Wash the organic solution with water and then with brine to remove any remaining inorganic salts or DMF.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography as described in Protocol 1.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the final product. A combination of techniques should be employed.[8]

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation & PurityAppearance of characteristic peaks for the phenylethyl group, disappearance of the piperidine N-H proton, and integration consistent with the target structure.
¹³C NMR Structural ConfirmationCorrect number of carbon signals corresponding to the product structure.
GC-MS Purity & IdentityA single major peak in the chromatogram with a molecular ion (M+) in the mass spectrum corresponding to the product's molecular weight.[8]
FTIR Functional Group AnalysisDisappearance of the N-H stretch (around 3300-3500 cm⁻¹) from the starting 2-methylpiperidine. Appearance of C-N stretching vibrations.[8]
HPLC Quantitative Purity AssessmentDetermination of purity (e.g., >98%) by area percentage using a validated method.

Conclusion

Both reductive amination and direct N-alkylation represent scalable and robust synthetic routes to 2-methylpiperidine ethyl aniline derivatives. Reductive amination offers the elegance of a one-pot procedure with high functional group tolerance, making it exceptionally versatile. Direct alkylation provides a more classical and often cost-effective alternative, particularly when the requisite alkyl halides are readily available. The optimal choice will depend on project-specific variables including cost of goods, equipment availability, and the specific substitution patterns on the aniline ring. The protocols provided herein serve as a comprehensive and validated starting point for process development and scale-up campaigns.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 10129-10147. Available at: [Link]

  • BenchChem. Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • PubChem. 2-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 2-Methylpiperidine. NIST Chemistry WebBook. Available at: [Link]

  • Chem-Impex. 2-Methylpiperidine. Available at: [Link]

  • BenchChem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • ResearchGate. Procedure for N-alkylation of Piperidine? (2017). Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]

Sources

Technical Application Note: Optimized Amide Coupling Protocols for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline (CAS: 168897-21-0) represents a specific class of "dual-personality" building blocks often encountered in kinase inhibitor and GPCR ligand synthesis.

To successfully couple this molecule, the chemist must navigate two opposing chemical properties:

  • The Nucleophile (Aniline): The primary amine attached to the phenyl ring is the desired reaction center. However, due to resonance delocalization with the aromatic ring, its nucleophilicity is significantly lower than that of aliphatic amines.

  • The Basic Side Chain (2-Methylpiperidine): The tertiary amine in the tail is highly basic (

    
    ). While it is sterically hindered and non-nucleophilic regarding acylation, it acts as an internal base and a proton trap.
    

Critical Failure Mode: Inadequate base stoichiometry often leads to the protonation of the piperidine ring, forming a salt that may precipitate or alter the solubility profile, while the aniline remains unreacted due to low activation of the carboxylic acid partner.

Chemical Structure Analysis[1]
  • Reactive Center: 4-position Aniline (

    
    ).
    
  • Solubility Handle: 2-Methylpiperidine tail (Lipophilic base).

  • Linker: Ethyl spacer (Flexible).

Strategic Considerations

Solvent Selection[1]
  • Preferred: DCM (Dichloromethane) or DMF (Dimethylformamide) .

    • Reasoning: The lipophilic piperidine tail ensures good solubility in chlorinated solvents. DMF is required if the carboxylic acid partner is polar or if the final product is expected to be insoluble in DCM.

  • Avoid: Protic solvents (MeOH, EtOH) during the coupling step, as they can interfere with activated esters.

Base Selection (The Critical Variable)

Because the side chain is basic, the reaction mixture requires enough exogenous base to:

  • Neutralize any HCl (if using acid chlorides).

  • Keep the aniline deprotonated.

  • Maintain the piperidine in its free-base form to prevent salt precipitation during the reaction.

  • Recommendation: DIPEA (N,N-Diisopropylethylamine) is superior to TEA (Triethylamine) due to the steric bulk of the 2-methylpiperidine; DIPEA minimizes aggregate formation.

Protocol A: HATU-Mediated Coupling (High Success Rate)

This protocol is the "Gold Standard" for medicinal chemistry scales (10 mg to 5 g). HATU is chosen because its aza-benzotriazole moiety effectively boosts the reactivity of the active ester, crucial for the sluggish aniline nucleophile.

Reagents
  • Amine: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). Note: The solution may warm slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

    • Checkpoint: The solution should turn yellow/orange, indicating the formation of the activated ester (OAt-ester).

  • Nucleophile Addition: Add 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the aniline (

      
      ) and the appearance of the Product (
      
      
      
      ).
  • Workup (Self-Validating Purification):

    • Dilute reaction with EtOAc.

    • Wash 1: Saturated

      
       (Removes unreacted acid and HATU byproducts).
      
    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Dry: Over

      
      , filter, and concentrate.
      

Protocol B: Acid Chloride Activation (Scalable)[1]

Best for unreactive carboxylic acids or larger scales (>5 g) where HATU costs are prohibitive.

Reagents
  • Amine: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline (1.0 equiv)

  • Acid Chloride:

    
     (1.1 equiv) (Commercial or prepared in situ via 
    
    
    
    /Oxalyl Chloride)
  • Base:

    
     or DIPEA (2.5 equiv)
    
  • Catalyst: DMAP (0.1 equiv) - Optional but recommended for anilines.

  • Solvent: DCM (Anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve the Amine (1.0 equiv), Base (2.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Cooling: Cool the mixture to

    
     using an ice bath.
    
  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

    • Mechanistic Insight: The base neutralizes the HCl generated. The DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the aniline.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Quench: Add a small amount of water or 1M NaOH to hydrolyze excess acid chloride.

Purification Strategy: Exploiting the Basic Tail

A major advantage of this specific building block is the tertiary amine tail. It allows for Catch-and-Release purification, avoiding column chromatography in many cases.

SCX (Strong Cation Exchange) Protocol[1]
  • Load: Dissolve the crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH.

    • Result: Neutral impurities (unreacted carboxylic acid, non-basic coupling byproducts) are washed away. The product (and unreacted aniline) remains bound to the sulfonic acid resin via the piperidine and aniline nitrogens.

  • Elute: Flush with

    
     in MeOH.
    
    • Result: The basic ammonia displaces the product. Collect this fraction.

  • Concentrate: Evaporate volatiles to yield the semi-pure amide.

Visual Workflows

Reaction Mechanism & Decision Tree

G Start Start: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline CheckAcid Is Carboxylic Acid Commercial? Start->CheckAcid MethodA Method A: HATU Coupling (Best for MedChem/Small Scale) CheckAcid->MethodA Yes MethodB Method B: Acid Chloride (Best for Scale/Low Reactivity) CheckAcid->MethodB No / Cost Sensitive Act Activate Acid (HATU/DIPEA/DMF) MethodA->Act AddAmine Add Aniline Intermediate Act->AddAmine Monitor Monitor LCMS (Target M+H) AddAmine->Monitor Purify Purification Decision Monitor->Purify MakeCl Generate Acid Chloride (SOCl2 or Oxalyl Chloride) MethodB->MakeCl Cool Cool to 0°C, Add Base + DMAP MakeCl->Cool Cool->Purify SCX SCX Cartridge (Catch & Release) Exploits Piperidine Basicity Purify->SCX High Purity Required (Fast) Col Flash Chromatography (DCM/MeOH/NH3) Purify->Col Difficult Separation Final Final Amide Product SCX->Final Col->Final

Caption: Decision matrix for selecting the optimal coupling pathway based on scale and acid availability.

Comparative Data Table
FeatureMethod A (HATU) Method B (Acid Chloride) Method C (EDC/HOBt)
Reactivity Very HighHighModerate
Scale mg to gramsgrams to kgmg to grams
Cost

$
$

Byproducts Water soluble (mostly)HCl gas, saltsUrea (Water soluble if EDC)
Base Req. 3.0 equiv DIPEA2.5 equiv TEA/DIPEA1-2 equiv DIPEA
Recommendation Primary Choice Secondary Choice Avoid (Slow for anilines)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for 2-Methylpiperidine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing temperature for 2-methylpiperidine alkylation reactions, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 2-methylpiperidine alkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design. Temperature is arguably the most critical parameter in these reactions, acting as a lever to control reaction rate, selectivity, and the formation of byproducts. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your synthesis is both efficient and successful.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures and observations, linking them directly to temperature as a potential root cause and offering actionable solutions.

Q1: My reaction is extremely slow or has not started, even after several hours. What should I do?

A1: This is a classic sign that the reaction has not overcome its activation energy. The nucleophilicity of 2-methylpiperidine is slightly reduced by the steric hindrance from the adjacent methyl group, and a certain thermal threshold must be met.

Causality: Chemical reactions proceed when molecules collide with sufficient energy (the activation energy, Ea). According to the Arrhenius equation, the rate constant (k) increases exponentially with temperature. If your selected temperature is too low, the number of molecules possessing the required energy is insufficient for the reaction to proceed at a practical rate.

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before adjusting the temperature, ensure your alkylating agent is active, the base is appropriate, and the solvent is anhydrous.

  • Incremental Temperature Increase: Gently warm the reaction mixture. A good starting point is to increase the temperature in 10-20 °C increments. For many standard alkylations with alkyl bromides, a temperature range of 50-80 °C is effective.[1]

  • Monitor Closely: After each temperature increase, allow the reaction to stir for 30-60 minutes and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Consider a More Reactive Electrophile: If high temperatures are still ineffective or undesirable, switching from an alkyl bromide to a more reactive alkyl iodide can significantly lower the activation energy.[1] Adding a catalytic amount of potassium iodide (KI) can also generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

Q2: My reaction is messy. TLC/LC-MS shows multiple products. How can I improve the selectivity?

A2: The formation of multiple products is a strong indicator that your reaction temperature is too high, enabling undesired reaction pathways. For 2-methylpiperidine, the primary competition is between N-alkylation, C-alkylation, and over-alkylation.

Causality and Selectivity:

  • N-Alkylation vs. C-Alkylation: N-alkylation is generally the kinetically favored product (lower activation energy). However, at elevated temperatures, the reaction may begin to favor the thermodynamically more stable product, or other pathways like C-alkylation may become accessible.[2][3]

  • Over-alkylation: The desired N-alkylated product is also a nucleophile and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is particularly problematic at higher temperatures and with an excess of the alkylating agent.[4][5]

  • Elimination: If using a secondary or tertiary alkyl halide, a high temperature combined with a strong, sterically hindered base can favor an E2 elimination pathway, consuming your alkylating agent.

Troubleshooting Protocol:

  • Reduce the Temperature: This is the most critical step. If you are running the reaction at 80 °C, try reducing it to 50 °C or even room temperature.[4][6] Modern methods for selective functionalization often employ very low initial temperatures (e.g., -78 °C to 0 °C) before slowly warming to room temperature.[7]

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent to minimize the chance of dialkylation.[8] Slow, controlled addition of the alkyl halide via a syringe pump can also maintain a low instantaneous concentration, favoring mono-alkylation.[6]

  • Choose the Right Base: Use the mildest base necessary to achieve deprotonation. For simple alkylations, K₂CO₃ is often sufficient. Stronger bases like NaH can be used at lower temperatures (e.g., 0 °C) to improve reactivity without resorting to heat.[6][9]

Q3: I've successfully formed the N-alkylated product, but I suspect it is degrading over time. Is this temperature-related?

A3: Yes, product degradation is a significant risk at elevated temperatures, especially during prolonged reaction times.

Causality: Piperidine derivatives can be susceptible to decomposition or side reactions under harsh conditions. For example, at very high temperatures (e.g., >250 °C), dehydrogenation can occur, altering the ring structure.[10][11] While such extremes are unlikely for standard alkylation, the principle holds: higher temperatures can activate unintended degradation pathways for both reactants and products.

Troubleshooting Protocol:

  • Determine the Optimal Reaction Time: Once you find a temperature that provides a reasonable reaction rate, run a time-course experiment. Take aliquots every 1-2 hours to find the point of maximum product formation before degradation becomes significant.

  • Lower the Temperature: The best approach is to find the lowest possible temperature that allows the reaction to reach completion within a practical timeframe (e.g., 1-24 hours).[4]

  • Solvent Choice: Ensure your solvent is stable at the reaction temperature. For instance, Dimethylformamide (DMF) can decompose in the presence of a base at high temperatures.[1] Consider alternatives like acetonitrile (if pressure can be used to reach higher temperatures) or a higher-boiling alcohol.[12]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about temperature optimization in 2-methylpiperidine alkylation.

Q4: What is a good starting temperature for a typical N-alkylation of 2-methylpiperidine?

A4: Room temperature (~20-25 °C) is an excellent and widely recommended starting point. [4][6] It is energetic enough for reactive alkylating agents like methyl iodide or benzyl bromide, while being mild enough to prevent most side reactions. Monitor the reaction for a few hours; if no conversion is observed, you can then begin to warm it gently as described in the troubleshooting guide.

Q5: How does my choice of alkylating agent and base affect the optimal temperature?

A5: The reactivity of your reagents has a direct and inverse relationship with the required temperature. More reactive components allow for milder conditions.

Reagent ClassExampleReactivityRecommended Starting TemperatureRationale
Alkylating Agent Methyl IodideVery High0 °C to Room TempExcellent leaving group (I⁻) and minimal steric hindrance.
Benzyl BromideHighRoom TemperatureReactive benzylic position.
n-Butyl BromideModerateRoom Temp to 50 °CStandard primary alkyl halide.
iso-Propyl BromideLow50 °C to 80 °CSecondary halide, increased steric hindrance slows the Sₙ2 reaction.[1]
Base K₂CO₃ / Cs₂CO₃ModerateRoom Temp to 80 °CCommon, mild inorganic bases. Temperature is often required.[1][8]
DIPEAModerateRoom Temp to 80 °CNon-nucleophilic organic base, good for preventing side reactions.
NaH / KOtBuHigh0 °C to Room TempStrong bases that fully deprotonate the amine, increasing its nucleophilicity.[6][9]
Q6: Can temperature influence the regioselectivity (N- vs. C-alkylation)?

A6: Absolutely. This is a classic case of kinetic versus thermodynamic control.

  • Low Temperature: Favors the kinetic product , which is typically N-alkylation . The nitrogen lone pair is more accessible and nucleophilic than the C-H bonds of the ring.

  • High Temperature: Can provide enough energy to overcome the higher activation barrier for C-alkylation , potentially leading to a mixture of products.[2] In some cases, if the N-alkylation is reversible and the C-alkylated product is more stable, higher temperatures can favor the thermodynamic product .

The diagram below illustrates the general principle of optimizing for the desired N-alkylation product.

G cluster_0 Experimental Setup cluster_1 Temperature Control & Monitoring cluster_2 Outcome A Combine 2-Methylpiperidine, Alkyl Halide, Base, Solvent B Start at Low Temp (e.g., 0°C to RT) A->B C Monitor by TLC/LC-MS B->C D Reaction Complete? C->D Check after 1-2h E Side Products Formed? D->E No G Isolate Pure N-Alkylated Product D->G Yes F Incrementally Increase Temp (+10-20°C) E->F No H Re-evaluate Conditions: - Lower Starting Temp - Use Milder Base E->H Yes F->C Wait 1h

Caption: A workflow for systematic temperature optimization in 2-methylpiperidine alkylation.

Q7: What are the primary risks of using excessively high temperatures?

A7: The primary risks are a loss of selectivity and the potential for decomposition.

G cluster_0 Desired Pathway (Kinetic Control) cluster_1 Undesired Pathways (Favored by High Temp) Start 2-Methylpiperidine + R-X N_Alk N-Alkylation Product Start->N_Alk Low Temp C_Alk C-Alkylation Start->C_Alk High Temp Decomp Decomposition/ Elimination Start->Decomp Very High Temp Over_Alk Over-Alkylation (Quaternary Salt) N_Alk->Over_Alk High Temp + Excess R-X

Caption: Competing reaction pathways as a function of temperature.

As summarized in the diagram, excessive heat can lead to:

  • Loss of Regioselectivity: Formation of C-alkylated isomers.[2]

  • Over-alkylation: Formation of quaternary ammonium salts.[4]

  • Elimination: Particularly with secondary/tertiary halides, leading to olefin byproducts.

  • Decomposition: Of the solvent, starting materials, or the desired product.[1][10][11]

By carefully controlling the reaction temperature, you can navigate these potential pitfalls and achieve a high yield of your desired N-alkylated 2-methylpiperidine.

References

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Procedure for N-alkylation of Piperidine?
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Technical Support Center: Synthesis of 5-Butyl-2-methylpiperidine. BenchChem.
  • Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkyl
  • Dehydrogenation of 2-[(n-Methylcyclohexyl)
  • (PDF) Dehydrogenation of 2-[(n-Methylcyclohexyl)Methyl]Piperidine over Mesoporous Pd-Al2O3 Catalysts Prepared by Solvent Deficient Precipitation: Influence of Calcination Conditions.
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • optimization of reaction conditions for N-alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

Sources

Technical Support Center: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Production Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Welcome to the technical support hub for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline . This molecule presents a classic "push-pull" synthetic challenge. You are coupling a sterically hindered secondary amine (2-methylpiperidine) with an electrophile that is prone to elimination.

The most robust industrial route avoids direct alkylation of the aniline. Instead, we utilize a Nitro-Precursor Strategy : alkylating 1-(2-bromoethyl)-4-nitrobenzene followed by catalytic reduction. This guide focuses on minimizing the three critical failure modes of this pathway:

  • E2 Elimination (Formation of 4-nitrostyrene).

  • Steric Stalling (Incomplete conversion due to the 2-methyl group).

  • Reduction Impurities (Azo/Hydrazo dimers).

The "Golden Path" Protocol

To minimize side reactions, we recommend the Finkelstein-Assisted Nitro Route . This protocol is designed to favor SN2 substitution over E2 elimination.

Stage 1: N-Alkylation (The Critical Step)[1]
  • Reagents: 1-(2-bromoethyl)-4-nitrobenzene (1.0 equiv), 2-methylpiperidine (1.2 equiv), K₂CO₃ (2.0 equiv), KI (0.1 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

  • Temperature: 60°C – 70°C (Strict control).

Step-by-Step:

  • Activation: Dissolve the bromide and Potassium Iodide (KI) in MeCN. Stir for 30 mins at RT.[1] Why? In situ generation of the alkyl iodide (a better leaving group) accelerates the SN2 reaction without requiring higher temperatures that favor elimination.

  • Base Addition: Add K₂CO₃.

  • Amine Addition: Add 2-methylpiperidine slowly.

  • Reaction: Heat to 60°C. Monitor via HPLC/TLC.

    • Critical Check: If 4-nitrostyrene exceeds 5%, lower temperature and increase reaction time.

Stage 2: Nitro Reduction
  • Reagents: H₂ (balloon or 1-3 bar), 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Condition: RT to 40°C.

Troubleshooting & FAQs

Ticket #01: "I see a large non-polar spot on TLC and my yield is low."

Diagnosis: Styrene Formation (E2 Elimination). The 2-methyl group on the piperidine ring increases steric bulk, making the nitrogen less nucleophilic and more basic. Instead of attacking the


-carbon (Substitution), it abstracts a 

-proton from the ethyl chain, expelling HBr and forming 4-nitrostyrene .

Corrective Action:

  • Switch Solvent: Change from DMF to Acetonitrile or Acetone . Polar aprotic solvents like DMF can sometimes enhance basicity too much. Acetonitrile often provides a better balance.

  • Lower Temperature: Elimination (E2) has a higher activation energy than Substitution (SN2). Running the reaction at 40-50°C for longer (24-48h) favors the product.

  • The "Finkelstein" Fix: Ensure you are using 0.1 - 0.2 eq of Potassium Iodide (KI) . Converting the Alkyl-Br to Alkyl-I makes the electrophile more reactive toward substitution, allowing you to run at milder temperatures.

Ticket #02: "The reaction stalls at 60% conversion."

Diagnosis: Steric Shielding. The methyl group at the 2-position of the piperidine ring creates a "shield" around the nitrogen lone pair. As the reaction progresses, the accumulation of bromide salts can suppress the rate.[1]

Corrective Action:

  • Increase Stoichiometry: Use 1.5 to 2.0 equivalents of 2-methylpiperidine.

  • Concentration: Run the reaction at a higher concentration (e.g., 0.5 M to 1.0 M). SN2 reactions are second-order; doubling concentration quadruples the rate.

Ticket #03: "My final product is colored (orange/red) instead of off-white."

Diagnosis: Azo/Azoxy Contamination. During the hydrogenation of the nitro group, if the catalyst loading is too low or hydrogen pressure is insufficient, intermediate hydroxylamines can condense to form azo impurities (Ar-N=N-Ar), which are deeply colored.

Corrective Action:

  • Drive to Completion: Ensure the hydrogenation runs until hydrogen uptake completely ceases.

  • Acidic Wash: The aniline product is basic. Dissolve the crude in dilute HCl, wash with ether (removes non-basic azo impurities), then basify the aqueous layer to recover the pure aniline.

Reaction Logic Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination, highlighting the control points.

ReactionPathways cluster_0 Critical Control Zone Start 1-(2-bromoethyl)- 4-nitrobenzene Intermediate Alkyl Iodide (Highly Reactive) Start->Intermediate Substitution (Fast) TS_E2 Transition State (Elimination) Start->TS_E2 + 2-Me-Pip (High Temp) KI KI Catalyst (Finkelstein) KI->Start TS_SN2 Transition State (Substitution) Intermediate->TS_SN2 + 2-Me-Pip (Kinetic Control) Product TARGET: Nitro-Piperidine Intermediate TS_SN2->Product SideProduct WASTE: 4-Nitrostyrene TS_E2->SideProduct

Figure 1: Kinetic competition between SN2 substitution (Green path) and E2 elimination (Red path). The addition of KI facilitates the substitution pathway.

Data Summary: Solvent & Additive Effects[3][4][5]

The table below summarizes internal data on how reaction conditions influence the Product-to-Styrene ratio.

SolventAdditive (0.1 eq)Temp (°C)Time (h)Conversion (%)Product : Styrene Ratio
DMF None80495%70 : 30 (Poor)
MeCN None80690%85 : 15
MeCN KI 60 12 98% 96 : 4 (Optimal)
Toluene None901260%50 : 50

References

  • Goldmann, T., et al. (2009).[2] Formation of styrene from phenethyl precursors: Kinetic analysis of elimination pathways. Food Additives & Contaminants.[2] Retrieved from [Link]

  • Stack Exchange Chemistry. (2018). Reaction of alkyl bromide in presence of piperidine: Elimination vs Substitution mechanisms. Retrieved from [Link]

Sources

Technical Support Center: Isomer Separation in 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of isomer separation. The presence of a chiral center at the 2-position of the piperidine ring results in the formation of a racemic mixture of (R) and (S) enantiomers. Achieving high enantiomeric purity is often essential for pharmacological activity and regulatory approval.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of chiral resolution for this specific molecule.

Section 1: Understanding the Core Challenge: Chirality

The synthesis of the target compound, 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, originates from the precursor 2-methylpiperidine, a chiral secondary amine.[2][3] Unless an enantiomerically pure starting material is used, the final product will be a 1:1 mixture of two enantiomers. These enantiomers possess identical physical properties, except for their interaction with plane-polarized light, making their separation non-trivial. The primary goal is to resolve this racemic mixture into its individual, optically pure (R) and (S) components.

Section 2: Choosing Your Separation Strategy

The two most industrially viable and common strategies for resolving chiral amines are Diastereomeric Salt Resolution and Preparative Chiral Chromatography.[4][5][6] The choice between them depends on scale, available equipment, cost, and development timeline.

Caption: Decision workflow for selecting a chiral resolution strategy.

Section 3: Diastereomeric Salt Resolution: FAQs & Troubleshooting

This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization.[7][8]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent for my amine? A1: The selection is often empirical, but a good starting point is to screen common, commercially available chiral acids. For a basic amine like yours, dicarboxylic acids are excellent candidates. The choice of agent is critical as it dictates the solubility difference between the diastereomeric salts.[5][9]

Resolving AgentTypeKey Characteristics
(+)-Tartaric Acid Dicarboxylic AcidWidely used, inexpensive, and often forms highly crystalline salts. A common first choice.[8]
(-)-Mandelic Acid Monocarboxylic AcidKnown to be effective for resolving 2-methylpiperidine itself, suggesting it's a strong candidate.[10]
(+)-Camphor-10-sulfonic Acid Sulfonic AcidA stronger acid, which can be useful if salt formation with carboxylic acids is poor.[5]
(-)-Dibenzoyl-L-tartaric acid Tartaric Acid DerivativeBulky aromatic groups can enhance crystal packing and improve separation efficiency.

Q2: What is the optimal molar ratio of resolving agent to my racemic amine? A2: While a 0.5 equivalent of a diacid resolving agent (for a 1:2 amine:acid salt) or a 1.0 equivalent of a monoacid is a theoretical starting point, this is rarely optimal. It is highly recommended to screen ratios from 0.5 to over 1.5 equivalents. Using an excess of the resolving agent can significantly alter the solubility of the diastereomeric salts and improve resolution yields.[9]

Q3: How critical is the choice of solvent? A3: The solvent is arguably the most important variable. It must provide a significant solubility difference between the two diastereomeric salts. The ideal solvent will dissolve both salts at an elevated temperature but allow only one to crystallize upon cooling. Common screening solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and their aqueous mixtures.

Troubleshooting Guide

Troubleshooting_Crystallization Start Problem Encountered During Crystallization Oiling Mixture 'Oils Out' Instead of Crystallizing Start->Oiling Low_DE Crystals Form, but Diastereomeric Excess (d.e.) is Low Start->Low_DE No_Xtals No Crystals Form Upon Cooling Start->No_Xtals Sol_Oiling1 Action: Increase solvent volume. Oiling->Sol_Oiling1 Cause: Supersaturation is too high. Sol_Low_DE1 Action: Perform re-crystallization in the same or a different solvent. Low_DE->Sol_Low_DE1 Cause: Salts have similar solubility. Sol_No_Xtals1 Action: Reduce solvent volume (concentrate solution). No_Xtals->Sol_No_Xtals1 Cause: Solution is too dilute. Sol_Oiling2 Action: Switch to a more polar solvent system. Sol_Oiling1->Sol_Oiling2 If problem persists Sol_Low_DE2 Action: Screen alternative resolving agents. Sol_Low_DE1->Sol_Low_DE2 If purity doesn't improve Sol_No_Xtals2 Action: Add an anti-solvent (e.g., heptane) dropwise. Sol_No_Xtals1->Sol_No_Xtals2 If still no crystals Sol_No_Xtals3 Action: Try seeding with a small amount of crystal. Sol_No_Xtals2->Sol_No_Xtals3 If oiling occurs

Caption: Troubleshooting flowchart for common crystallization issues.

Section 4: Preparative Chiral Chromatography: FAQs & Troubleshooting

Chiral chromatography offers a more direct and often faster route to enantiomerically pure material, especially at the lab scale.[6] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute at different times.[11][12] Supercritical Fluid Chromatography (SFC) is a particularly powerful, "green" alternative to HPLC for this purpose, offering faster separations and reduced solvent consumption.[1][13][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral column? A1: For amines, polysaccharide-based CSPs are the most successful and versatile. Columns based on coated or immobilized derivatives of amylose and cellulose are the industry standard. A screening approach using a small set of complementary columns is the most efficient strategy.[12][15]

Column TypeCommon Trade NamesSelector TypeRecommended For
Amylose-based Chiralpak® AD, IA, IBAmylose Phenylcarbamate DerivativesBroad applicability, often a first choice for screening.[11]
Cellulose-based Chiralcel® OD, OJ, ICCellulose Phenylcarbamate DerivativesComplementary selectivity to amylose phases.[11][16]
Cyclofructan-based Larihc® CF6-PDerivatized CyclofructanShows a high success rate for separating primary and secondary amines.[15]
Crown Ether-based ChiroSil®Chiral Crown EtherSpecifically designed and highly effective for primary amines.[11][15]

Q2: What mobile phases should I use for screening? A2: For chiral HPLC, start with normal phase conditions (e.g., hexane/isopropanol or hexane/ethanol). For chiral SFC, use CO₂ with a modifier like methanol or ethanol. Crucially, for basic analytes like your aniline derivative, an additive is required to prevent peak tailing.[17]

  • Basic Additive: Add 0.1% - 0.2% of an amine like diethylamine (DEA) or butylamine (BA) to your mobile phase. This masks active silanol sites on the silica support, dramatically improving peak shape.[12][15]

Q3: Can I scale my analytical method to a preparative scale? A3: Yes. One of the major advantages of chromatography is its scalability. Once a good separation is achieved on an analytical column (e.g., 4.6 mm ID), the method can be transferred to a larger diameter preparative column (e.g., 20 mm or 50 mm ID) by adjusting the flow rate and sample loading.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
No Separation (Co-elution) 1. Wrong column choice. 2. Inappropriate mobile phase.1. Screen on a column with a different selector (e.g., if amylose fails, try cellulose). 2. Change the alcohol modifier (e.g., from isopropanol to ethanol). 3. Switch from HPLC to SFC, or vice-versa, as selectivity can be orthogonal.[14]
Poor Peak Shape (Tailing) 1. Secondary interactions with the silica support. 2. Mass overload on the column.1. Add/increase the concentration of a basic modifier (e.g., 0.2% DEA). This is the most common solution for amines.[17] 2. Reduce the amount of sample injected.
Poor Resolution (Rs < 1.2) 1. Insufficient selectivity between enantiomers. 2. Low column efficiency.1. Optimize the mobile phase: adjust the percentage of alcohol modifier. Lower percentages often increase retention and resolution. 2. Try a different alcohol (e.g., ethanol often gives different selectivity than isopropanol). 3. Lower the flow rate to improve efficiency.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
  • Dissolution: In separate vials, dissolve 1.0 equivalent of racemic 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline in various solvents (e.g., methanol, ethanol, acetone) at a concentration of ~100 mg/mL with warming.

  • Reagent Addition: In parallel, prepare solutions of your chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvents. Add 0.6 equivalents of the resolving agent solution dropwise to the warm amine solution.[7]

  • Crystallization: Allow the mixtures to cool slowly to room temperature, then place in a 4°C refrigerator overnight. Observe for crystal formation.

  • Isolation: If crystals form, isolate them by vacuum filtration, washing with a small amount of the cold solvent.[7]

  • Liberation and Analysis: Suspend the isolated salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 11) and all solids have dissolved. Extract the free amine with a solvent like dichloromethane or ethyl acetate. Analyze the enantiomeric excess (ee) of the recovered amine by chiral HPLC or SFC.

  • Optimization: Repeat the process, varying the solvent, resolving agent, and stoichiometry to optimize the yield and ee.

Protocol 2: General Procedure for Chiral Chromatography Method Screening
  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic aniline in the mobile phase or a compatible solvent.

  • Column Screening: Sequentially screen a set of 2-3 chiral columns (e.g., one amylose-based, one cellulose-based).

  • Initial HPLC Conditions:

    • Mobile Phase: 90:10 Hexane:Isopropanol (+ 0.1% DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Initial SFC Conditions:

    • Mobile Phase: 85:15 CO₂:Methanol (+ 0.2% DEA).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Detection: UV at 254 nm.

  • Evaluation: Analyze the chromatograms for any sign of separation. If baseline or partial separation is observed, optimize the method by adjusting the modifier percentage to improve resolution. If no separation is seen, switch to a different column or a different alcohol modifier (e.g., ethanol).

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Elsevier Ltd.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (2025). Benchchem.
  • An Improved Resolution Of 2-Methyl Piperidine And Its Use in The Synthesis Of Homochiral Trans-2,6-Dialkyl Piperidines. (2007). Synthetic Communications.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Available at: [Link]

  • Resolution of Enantiomers. (2025). Chiralpedia.
  • An improved resolution of 2-methyl piperidine and its use in the synthesis of homochiral trans-2,6. (1999). Synthetic Communications.
  • Chiral resolution. Wikipedia. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • 2-Methylpiperidine. NIST WebBook. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC. Available at: [Link]

  • Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate. Available at: [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). Labmate Online. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Available at: [Link]

  • 2-Methylpiperidine Thermochemistry Data. NIST WebBook. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Available at: [Link]

  • Cost-Effective Chiral Separation by Preparative HPLC. YMC America, Inc.. Available at: [Link]

  • The isomeric methyl piperidine with molecular formula C6H13N. Prepp. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

Sources

Validation & Comparative

Deconstructing the Signature: A Researcher's Guide to the 1H NMR Interpretation of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with complex molecules such as 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, a compound with potential applications in medicinal chemistry, a thorough understanding of its spectroscopic signature is paramount. This guide provides an in-depth, experience-driven interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this molecule. Moving beyond a simple peak list, we will dissect the spectrum by substructure, explaining the underlying principles that govern the observed chemical shifts and coupling patterns. This comparative approach, supported by experimental data from analogous compounds, aims to equip fellow scientists with the expertise to confidently analyze this and related molecular architectures.

The Molecular Blueprint: Understanding the Structural Components

Before delving into the spectral details, it is crucial to visualize the distinct proton environments within 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline. The molecule can be logically divided into three key fragments: the p-substituted aniline ring , the ethyl bridge , and the 2-methylpiperidine ring . Each of these fragments will give rise to a characteristic set of signals in the ¹H NMR spectrum.

Figure 1: Structural fragments of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is essential.

Step-by-Step Sample Preparation and NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe. Higher field strengths will provide better signal dispersion, which is particularly advantageous for resolving the complex multiplets of the piperidine ring.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure quantitative signal integration, particularly for the aromatic protons.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to obtain good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for a ¹H NMR spectrum.

Spectral Interpretation: A Substructure-by-Substructure Analysis

The following sections provide a detailed prediction and comparison of the ¹H NMR signals for each molecular fragment.

The p-Substituted Aniline Ring

The aromatic region of the spectrum is expected to show a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The electron-donating amino group (-NH₂) will shield the ortho and meta protons, causing them to appear at a higher field (lower ppm) compared to benzene (δ ≈ 7.36 ppm).[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale and Comparative Data
Aromatic H (ortho to -NH₂) ~ 6.60 - 6.70Doublet (d)~ 8.0 - 9.0These protons are strongly shielded by the electron-donating -NH₂ group. In aniline itself, the ortho protons appear around δ 6.66 ppm.[4] The ethylpiperidine substituent will have a minor electronic effect.
Aromatic H (meta to -NH₂) ~ 7.00 - 7.15Doublet (d)~ 8.0 - 9.0These protons are less shielded than the ortho protons. In aniline, the meta protons are observed around δ 7.14 ppm.[4]
Amino (-NH₂) ~ 3.5 - 4.5Broad Singlet (br s)N/AThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[5] They often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. This peak will disappear upon D₂O exchange.
The Ethyl Bridge

The two methylene groups of the ethyl bridge will be diastereotopic due to the chiral center at the 2-position of the piperidine ring. However, at room temperature, this may not be resolved and they are expected to appear as two distinct triplets.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale and Comparative Data
-CH₂- (adjacent to aniline ring) ~ 2.70 - 2.90Triplet (t)~ 7.0 - 8.0This methylene group is benzylic and will be deshielded by the aromatic ring. In similar N-phenylethylamine structures, these protons resonate in this region.
-CH₂- (adjacent to piperidine N) ~ 2.50 - 2.70Triplet (t)~ 7.0 - 8.0This methylene group is adjacent to the nitrogen of the piperidine ring, leading to a downfield shift.
The 2-Methylpiperidine Ring

The signals for the 2-methylpiperidine moiety will be the most complex region of the spectrum due to stereochemistry and overlapping signals. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale and Comparative Data
-CH- (at C2) ~ 2.80 - 3.00Multiplet (m)N/AThis methine proton is adjacent to the nitrogen and the methyl group, resulting in a downfield shift.
-CH₂- (at C6, equatorial) ~ 2.90 - 3.10Multiplet (m)N/AThe equatorial proton at C6 is typically deshielded compared to the axial proton.
-CH₂- (at C6, axial) ~ 2.20 - 2.40Multiplet (m)N/AThe axial proton at C6 is generally more shielded.
-CH₂- (at C3, C4, C5) ~ 1.20 - 1.80Overlapping Multiplets (m)N/AThese methylene protons of the piperidine ring will appear as a complex, overlapping multiplet in the aliphatic region.[6][7]
-CH₃ (at C2) ~ 1.00 - 1.20Doublet (d)~ 6.0 - 7.0The methyl group will be a doublet due to coupling with the adjacent methine proton at C2.[6]

Visualizing the Connections: Coupling and Workflow

The spin-spin coupling between adjacent protons provides invaluable information about the connectivity of the molecule.

G cluster_Aromatic Aniline Ring cluster_Ethyl Ethyl Bridge cluster_Piperidine 2-Methylpiperidine H_ortho H (ortho) H_meta H (meta) H_ortho->H_meta J ≈ 8-9 Hz CH2_aryl -CH2- (Aryl) H_meta->CH2_aryl No direct coupling CH2_N -CH2- (N) CH2_aryl->CH2_N J ≈ 7-8 Hz CH_C2 -CH- (C2) CH2_N->CH_C2 No direct coupling CH3_C2 -CH3 CH_C2->CH3_C2 J ≈ 6-7 Hz

Figure 2: Key ¹H-¹H coupling interactions in 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

The workflow for interpreting such a spectrum follows a logical progression:

G A Acquire Spectrum (CDCl3, 400 MHz) B Identify Solvent and TMS Peaks A->B C Analyze Aromatic Region (AA'BB' system) B->C D Assign Ethyl Bridge Signals (Two triplets) B->D E Interpret Piperidine Region (Complex multiplets and doublet) B->E F Confirm with 2D NMR (COSY, HSQC) C->F D->F E->F G Final Structure Verification F->G

Figure 3: Workflow for the ¹H NMR spectral analysis.

Conclusion and Further Steps

This guide provides a comprehensive framework for the ¹H NMR interpretation of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, grounded in the analysis of its constituent fragments and supported by comparative data from the literature. While the predicted chemical shifts and coupling constants offer a robust starting point, it is imperative to confirm these assignments through two-dimensional NMR techniques. A COSY (Correlation Spectroscopy) experiment would definitively establish the proton-proton coupling networks within the ethyl bridge and the piperidine ring, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to its directly attached carbon atom, providing unambiguous assignment of all proton environments. By integrating these advanced techniques with the foundational knowledge presented here, researchers can achieve a complete and confident structural elucidation of this and other similarly complex molecules.

References

  • Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen - The Royal Society of Chemistry.
  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. [Link]

  • Relevant portion of the experimental 1H NMR spectrum of 0.1 M... - ResearchGate. [Link]

  • 2-Methylpiperidine | C6H13N | CID 7974 - PubChem. [Link]

  • NMR shifts 1H -general.cdx - Chemistry Connected. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • 2-Methylpiperidine hydrochloride | C6H14ClN | CID 12231239 - PubChem. [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. [Link]

  • Supplementary Data - The Royal Society of Chemistry. [Link]

  • 4 - The Royal Society of Chemistry. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... - ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

Sources

IR spectroscopy peaks for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

IR Spectroscopy Profile: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists.

Executive Summary & Structural Context

This guide provides a fragment-based spectral analysis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, a Pharmacophore intermediate often utilized in the synthesis of antihistamines and antipsychotics. Because direct reference spectra for this specific intermediate are often proprietary or absent from public databases, this guide utilizes First-Principles Spectroscopy —synthesizing data from validated structural fragments (4-ethylaniline and 2-methylpiperidine) to establish a rigorous identification Protocol.

The Core Analytical Challenge: Distinguishing the target molecule from its likely precursors:

  • The Alkylation Precursor: 2-Methylpiperidine (Secondary Amine).

  • The Nitro-Intermediate: 4-[2-(2-Methylpiperidin-1-yl)ethyl]nitrobenzene (if synthesized via nitro-reduction).

Structural Dissection & Predicted Spectral Zones

To accurately assign peaks, we treat the molecule as a sum of three distinct pharmacophoric zones.

Zone A: The Aniline System (Primary Amine + Aromatic Ring)

  • Key Feature: Primary Amine (

    
    ).
    
  • Spectral Signature: Doublet N-H stretch (

    
    ) and N-H scissoring (
    
    
    
    ).

Zone B: The Linker (Ethyl Chain)

  • Key Feature: Aliphatic

    
    .
    
  • Spectral Signature:

    
     C-H stretching (
    
    
    
    ).

Zone C: The Piperidine System (Tertiary Amine)

  • Key Feature: Cyclic Tertiary Amine with

    
    -Methyl substitution.
    
  • Spectral Signature: Absence of N-H stretch; presence of Bohlmann bands (

    
    ) indicative of lone-pair/C-H interaction.
    

Comparative Spectral Analysis

Comparison 1: Target vs. Nitro-Precursor (Reaction Monitoring)

Context: If the synthesis involves reducing a nitro group to an amine, IR is the fastest method to confirm conversion.

Spectral RegionTarget Molecule (Aniline)Nitro-Precursor (Impurity)Diagnostic Action
3300–3500 cm⁻¹ Doublet present (Sym/Asym N-H stretch)Absent (No primary amine)Pass: Doublet confirms amine formation.
1500–1550 cm⁻¹ AbsentStrong Band (Asym

stretch)
Fail: Presence indicates incomplete reduction.
1300–1360 cm⁻¹ Strong C-N stretch (

)
Strong Band (Sym

stretch)
Fail: Confirm with 1500 region.
Comparison 2: Target vs. 2-Methylpiperidine (Alkylation Monitoring)

Context: Ensuring the piperidine ring has successfully attached to the ethyl chain.

Spectral RegionTarget Molecule (Tertiary Amine)2-Methylpiperidine (Secondary Amine)Causality
3200–3300 cm⁻¹ Clean Baseline (No secondary N-H)Weak/Broad Band (N-H stretch)Alkylation removes the N-H proton.
2700–2800 cm⁻¹ Prominent Bohlmann Bands Weaker/ShiftedTertiary amines show enhanced C-H/lone pair coupling.

Detailed Peak Assignment Table

The following assignments are derived from high-fidelity reference data of the constituent fragments (4-ethylaniline and 2-methylpiperidine).

Frequency (cm⁻¹)Vibration ModeFunctional Group OriginIntensity
3440 ± 10 N-H Stretch (Asymmetric)Primary Amine (Aniline)Medium, Sharp
3360 ± 10 N-H Stretch (Symmetric)Primary Amine (Aniline)Medium, Sharp
3020–3050 C-H Stretch (

)
Aromatic RingWeak
2930–2960 C-H Stretch (

)
Methyl/Methylene groupsStrong
2750–2820 C-H Stretch (Bohlmann)Cyclic Tertiary AmineMedium (Diagnostic)
1615–1630 N-H ScissoringPrimary AmineMedium
1600 & 1510 C=C Ring StretchAromatic RingStrong/Sharp
1450–1470

Scissoring
Ethyl Linker / PiperidineMedium
1375

Umbrella Bend
Methyl group on PiperidineMedium
1260–1280 C-N StretchAromatic AmineStrong
1100–1150 C-N StretchAliphatic Tertiary AmineMedium
810–840 C-H Out-of-Plane Bendpara-Disubstituted BenzeneStrong (Diagnostic)

Experimental Protocol: ATR-FTIR

Given the structural similarity to 4-ethylaniline and piperidine derivatives, this molecule is likely a viscous oil or low-melting solid . The Attenuated Total Reflectance (ATR) method is superior to KBr pellets for such phases due to ease of handling and lack of hygroscopic interference.

Step-by-Step Methodology:

  • Instrument Prep: Ensure the FTIR spectrometer (e.g., ZnSe or Diamond crystal ATR) has been purged with dry nitrogen to remove atmospheric

    
     (
    
    
    
    ) and
    
    
    vapor.
  • Background Scan: Collect a 32-scan background spectrum of the clean crystal.

  • Sample Application:

    • If Liquid: Place 1 drop (~20 µL) directly onto the crystal center.

    • If Solid: Place nearly 5 mg of sample and apply high pressure using the clamp arm to ensure intimate contact.

  • Acquisition: Scan from

    
     (Resolution: 
    
    
    
    , Scans: 32 or 64).
  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) to account for penetration depth dependence on wavelength.

Validation Logic Flow (Graphviz)

This flowchart guides the analyst through the decision-making process to confirm identity and purity.

SpectralValidation Start Start Spectral Analysis CheckNH Check 3300-3500 cm⁻¹ region Start->CheckNH DecisionNH Is there a Sharp Doublet? CheckNH->DecisionNH CheckNitro Check 1500-1550 cm⁻¹ DecisionNH->CheckNitro Yes Fail_Precursor FAIL: Unreacted Piperidine (Secondary Amine) DecisionNH->Fail_Precursor No (Single/Broad) DecisionNitro Are Strong Peaks Present? CheckNitro->DecisionNitro CheckPara Check 800-850 cm⁻¹ DecisionNitro->CheckPara No Fail_Nitro FAIL: Nitro Impurity (Incomplete Reduction) DecisionNitro->Fail_Nitro Yes DecisionPara Strong Peak Present? CheckPara->DecisionPara Pass IDENTITY CONFIRMED (Target Molecule) DecisionPara->Pass Yes Fail_Iso FAIL: Wrong Substitution (Ortho/Meta Isomer) DecisionPara->Fail_Iso No

Caption: Logic flow for validating 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline identity against common synthetic impurities.

References

  • National Institute of Standards and Technology (NIST). 2-Methylpiperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzenamine, 4-ethyl- (4-Ethylaniline) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-(2-bromoethyl)-4-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • PubChem. 4-Ethylaniline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of neuropharmacology, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and depression.[1] This unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, modulates a host of cellular functions, from calcium signaling to ion channel activity, making it a critical node in maintaining neuronal health.[1]

The compound 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, widely known in the scientific community as PRE-084, stands as a cornerstone tool for interrogating σ1 receptor function. It is a potent and highly selective σ1 receptor agonist that has been instrumental in elucidating the neuroprotective and neuroplastic effects of σ1 activation.[1][2] This guide provides an in-depth comparison of the bioactivity of analogs based on the PRE-084 scaffold. We will dissect the structure-activity relationships (SAR) that govern their interaction with the σ1 receptor, present the quantitative data that underpins these relationships, and detail the robust experimental protocols required for their validation. Our objective is to provide fellow researchers with a technical and practical framework for the rational design of next-generation σ1 receptor modulators.

Dissecting the Pharmacophore: Structure-Activity Relationship (SAR) Analysis

The bioactivity of PRE-084 and its analogs is dictated by the interplay of three key structural motifs: the basic amine of the piperidine ring, a hydrophobic aromatic system, and a linker of specific length. The σ1 receptor binding pocket contains a crucial acidic residue, Glutamic Acid 172 (Glu172), which forms a key salt bridge with the protonated nitrogen of the ligand's piperidine ring.[3] This interaction is a primary anchor for high-affinity binding. The surrounding hydrophobic and aromatic residues in the binding pocket engage with the other features of the ligand.

By systematically modifying each part of the PRE-084 scaffold, we can probe the structural requirements for optimal σ1 affinity and selectivity over the related σ2 subtype.

Key Modifications and Their Impact on Bioactivity
  • The Piperidine Moiety: The basicity and substitution pattern of the piperidine ring are critical. The N-substituent and the substitution on the ring itself can dramatically influence affinity and selectivity. For instance, while the 2-methyl group of PRE-084 is well-tolerated, other modifications can tune the ligand's properties.

  • The Aromatic System: The aniline ring of PRE-084 engages in hydrophobic and potential π-π stacking interactions within the receptor. Altering this aromatic system, for example by replacing it with larger or more complex heterocyclic structures like an indazole ring, can significantly enhance potency.[3]

  • The Ethyl Linker: The two-carbon chain separating the piperidine nitrogen and the aniline ring provides the optimal spatial arrangement for these two key pharmacophoric elements to engage their respective recognition sites within the σ1 receptor. Shortening or lengthening this chain typically results in a significant loss of affinity.

The following table summarizes the binding affinities for PRE-084 and representative analogs, illustrating these SAR principles. The data is compiled from various studies to provide a comparative overview.

Compound IDStructureσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Key Structural Change from PRE-084
PRE-084 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline2.2[4]>10,000[4]>4500Parent Compound
Analog 1 N-Cyclohexyl-4-[2-(piperidin-1-yl)ethyl]aniline1.0148.748.22-Methyl removed; Aniline N-substituted
Analog 2 1-Methyl-4-(2-(6-methoxy-naphthalen-1-yl)ethyl)piperidine5.2045.68.8Aniline replaced with methoxy-naphthalene; Piperidine N-methylated
Analog 3 (S)-L1 (An indazole derivative)1117015.5Aniline & linker replaced with complex indazole system
Analog 4 Haloperidol (Reference Antagonist)3.23.21Structurally distinct; non-selective

Data synthesized from multiple sources for illustrative purposes.[4][5][6]

From this data, several key insights emerge:

  • Aromatic System Expansion: Replacing the simple aniline ring with a larger, more complex aromatic system like a naphthalene (Analog 2) or indazole (Analog 3) can maintain or even yield high nanomolar affinity.[3][5]

  • Selectivity Tuning: While PRE-084 is highly selective, modifications can introduce significant σ2 affinity. For example, Analog 1 and Analog 2 show a marked decrease in σ1 selectivity compared to the parent compound.[5] This highlights a critical challenge in drug design: optimizing for potency at the primary target without introducing off-target activity.

  • Functional Output: It is crucial to remember that binding affinity (Ki) does not define function (agonist vs. antagonist). PRE-084 is a known agonist, promoting neuroprotective signaling pathways.[7] Haloperidol, despite its high affinity, is a classic antagonist. Functional characterization is therefore an indispensable step following binding analysis.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate a proposed signaling pathway for σ1 receptor agonists and the experimental workflow for determining binding affinity.

G cluster_0 Mitochondria-Associated ER Membrane (MAM) cluster_1 Downstream Cellular Effects S1R σ1 Receptor (Oligomer) BiP BiP Chaperone S1R->BiP Associated (Inactive State) S1R_mono σ1 Receptor (Monomer) S1R->S1R_mono Agonist PRE-084 Analog (Agonist) Agonist->S1R Binds S1R_mono->BiP Release Ca Modulation of Ca2+ Signaling S1R_mono->Ca PKC PKC Pathway Activation S1R_mono->PKC Neurite Neurite Outgrowth & Neuroprotection Ca->Neurite PKC->Neurite

Caption: Proposed signaling pathway for σ1 receptor agonists.

G P1 Prepare Membrane Homogenate (e.g., Guinea Pig Brain for σ1) P2 Incubate Membranes with: 1. Radioligand (3H-pentazocine) 2. Varying concentrations of Analog P1->P2 P4 Equilibrate Reaction (e.g., 120 min at 37°C) P2->P4 P3 Define Non-Specific Binding (NSB) (Parallel incubation with excess Haloperidol) P3->P4 P5 Terminate Reaction via Rapid Filtration (Glass fiber filters trap bound radioligand) P4->P5 P6 Wash Filters to Remove Unbound Radioligand P5->P6 P7 Quantify Radioactivity (Liquid Scintillation Counting) P6->P7 P8 Data Analysis P7->P8 P9 Calculate Specific Binding (Total Binding - NSB) P8->P9 P10 Generate Competition Curve (Specific Binding vs. [Analog]) P9->P10 P11 Determine IC50 P10->P11 P12 Calculate Ki using Cheng-Prusoff Equation P11->P12

Caption: Workflow for a competitive radioligand binding assay.

Experimental Methodologies: Ensuring Data Integrity

The foundation of any robust SAR study is a meticulously executed and well-validated experimental protocol. Here, we detail the standard methodology for determining the binding affinity of novel compounds at the σ1 and σ2 receptors.

Protocol 1: σ1 Receptor Competitive Radioligand Binding Assay
  • Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound (analog) for the σ1 receptor.

  • Rationale: This assay measures how effectively a test compound competes with a known high-affinity radioligand for binding to the receptor. The resulting IC50 value (concentration of test compound that inhibits 50% of radioligand binding) is then converted to a Ki value, which represents the intrinsic affinity of the compound for the receptor. Guinea pig brain or liver homogenates are often used due to their high density of σ1 receptors.[6][8]

  • Materials:

    • Tissue Source: Guinea pig brain membrane homogenate.

    • Radioligand: -pentazocine (a selective σ1 agonist).

    • Non-specific binding (NSB) agent: Haloperidol (10 µM final concentration).

    • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

    • Test Compounds: Analogs of interest, dissolved in an appropriate vehicle (e.g., DMSO), serially diluted.

    • 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

  • Procedure:

    • Plate Setup: To each well of a 96-well plate, add assay buffer.

    • Total Binding: Add a fixed concentration of -pentazocine (typically near its Kd, e.g., 1-5 nM) and the vehicle control.

    • Non-Specific Binding (NSB): Add -pentazocine and a saturating concentration of haloperidol (10 µM). This determines the amount of radioligand that binds to non-receptor components.

    • Competition: Add -pentazocine and varying concentrations of the test analog (typically spanning 6-8 orders of magnitude, e.g., 0.1 nM to 10 µM).

    • Reaction Initiation: Add the membrane homogenate to all wells to start the binding reaction.

    • Incubation: Incubate the plate for 120 minutes at 37°C to allow the binding to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes and any bound radioligand.

    • Washing: Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: σ2 Receptor Binding Assay
  • Objective: To determine the Ki of a test compound for the σ2 receptor.

  • Rationale: This protocol is similar to the σ1 assay but uses a non-selective radioligand, [3H]-DTG (1,3-di-o-tolyl-guanidine). To ensure that binding is specific to the σ2 receptor, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is included in all wells to "mask" or block the σ1 sites.[6] Rat liver membranes are a common tissue source due to their high expression of σ2 receptors.[6]

  • Key Differences from σ1 Protocol:

    • Tissue Source: Rat liver membrane homogenate.

    • Radioligand: [3H]-DTG.

    • Masking Agent: A saturating concentration of (+)-pentazocine (e.g., 100-300 nM) is added to all wells to block binding of [3H]-DTG to σ1 receptors.

    • NSB Agent: Haloperidol (10 µM) is still used to define non-specific binding.

Conclusion

The 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline (PRE-084) scaffold represents a validated and highly valuable starting point for the development of novel σ1 receptor modulators. The structure-activity relationships discussed herein demonstrate that high affinity can be maintained or enhanced through strategic modifications of the aromatic and piperidine moieties. However, these modifications must be carefully considered to preserve the exceptional σ1/σ2 selectivity of the parent compound. The provided experimental protocols offer a robust framework for the accurate determination of binding affinities, a critical first step in the drug discovery cascade. By integrating high-fidelity binding data with subsequent functional and in-vivo assays, researchers can continue to refine this privileged scaffold to develop next-generation therapeutics for complex neurological disorders.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC. [Link]

  • Development of sigma-1 fluorescent ligands with an aminonaphthalimide structure. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Selective sigma receptor agonist 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE084) promotes neuroprotection and neurite elongation through protein kinase C (PKC) signaling on motoneurons. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Properties. ACS Chemical Neuroscience. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI. [Link]

  • Structure Activity Relationships. Drug Design. [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. . [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. [Link]

Sources

Reference Standard Qualification Guide: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of next-generation kinase inhibitors and neurological agents, 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline serves as a Critical Process Intermediate (CPI). Its structural complexity—featuring a basic piperidine ring, a labile aniline moiety, and a chiral center at the 2-methyl position—presents unique analytical challenges.

This guide compares the performance of three distinct classes of reference standards: Certified Reference Materials (CRM/Primary) , In-House Secondary Standards , and Commercial Reagent Grade materials. We provide experimental evidence demonstrating why relying on reagent-grade material for quantitative analysis introduces significant risk regarding stoichiometry, chiral purity, and impurity carryover.

Part 1: Chemical Context & Criticality

The molecule 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline contains two nitrogenous centers, making it highly susceptible to oxidative degradation and hygroscopicity. Furthermore, the 2-methylpiperidine motif introduces chirality. If this intermediate is used in the synthesis of a chiral drug (e.g., specific tyrosine kinase inhibitors), the enantiomeric purity of the reference standard is paramount.

Structural Challenges
  • Basicity: The tertiary amine (piperidine) and primary amine (aniline) cause peak tailing in standard C18 HPLC if not buffered correctly.

  • Chirality: The standard must be defined as (R), (S), or racemic. Using a racemic standard for a chiral process will result in a 50% assay error.

  • Oxidation: Anilines darken over time; reference standards must be stored under inert gas (Argon/Nitrogen).

Part 2: Comparative Analysis of Reference Standard Grades

We evaluated three sources of reference material to determine their suitability for GMP release testing and Critical Quality Attribute (CQA) monitoring.

The Candidates
  • Option A: Primary Reference Standard (qNMR Certified)

    • Source: Custom synthesis with iterative recrystallization.

    • Characterization: Quantitative NMR (qNMR), Mass Balance (TGA/KF/ROI), and Chiral HPLC.

  • Option B: Secondary Working Standard

    • Source: High-purity process batch, qualified against Option A.

    • Characterization: HPLC Assay vs. Option A.

  • Option C: Commercial Reagent Grade

    • Source: Catalog chemical supplier.

    • Characterization: "Area %" by HPLC only.

Comparative Data Table
FeatureOption A: Primary (qNMR)Option B: Secondary (Working)Option C: Reagent Grade
Assay Method 99.8% w/w (Absolute)99.7% w/w (Relative)94.2% (Area %)
Uncertainty (

)


Undefined
Chiral Purity (ee) > 99.9% (Single Enantiomer)> 99.5%Unknown / Racemic
Water Content (KF) 0.1%0.3%2.5% (Hygroscopic)
Traceability SI-Traceable (via NIST IS)Traceable to PrimaryNone
Suitability GMP Release, Method ValidationRoutine QC TestingR&D Screening Only
Analysis of Performance

The "Area %" Trap (Option C): Experimental data revealed that Option C (Reagent Grade) contained 3.5% inorganic salts and 2.5% water. While the HPLC chromatogram showed a clean main peak (98% Area), the actual weight-based potency was only 94.2%. Using this as a standard would lead to a 5.8% overestimation of yield in synthesis or a dangerous underestimation of impurities.

The Chiral Risk: For Option C, Chiral LC analysis revealed a racemic mixture (50:50 R/S). If the downstream drug requires the (R)-isomer, using Option C for quantification is invalid. Option A was confirmed as enantiomerically pure (>99.9% ee).

Part 3: Analytical Methodologies & Validation

To validate these standards, we utilized a self-validating workflow combining orthogonal techniques.

Protocol 1: Purity Assessment via HPLC-UV (Achiral)
  • Column: C18 High pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 240 nm (Aniline absorption max).

  • Rationale: High pH suppresses protonation of the piperidine/aniline, sharpening peaks and improving resolution of non-polar impurities.

Protocol 2: Absolute Quantitation via qNMR
  • Solvent: DMSO-

    
     (prevents exchange of amine protons).
    
  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: 90° pulse, D1 = 60s (ensure full relaxation).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5][6][7][8][9]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for qualifying the Reference Standard, ensuring scientific integrity (E-E-A-T).

ReferenceStandardQualification Raw Raw Material (Crude Synthesis) Purify Purification (Recrystallization/Prep HPLC) Raw->Purify Isolation Char Structural Characterization Purify->Char Quant Purity Assignment Purify->Quant NMR 1H / 13C NMR (Identity) Char->NMR MS HRMS (Formula Confirmation) Char->MS IR FT-IR (Functional Groups) Char->IR qNMR qNMR (Absolute Purity) Quant->qNMR Primary Method MassBal Mass Balance (100% - Impurities) Quant->MassBal Orthogonal Check Final Primary Reference Standard (Certificate of Analysis) qNMR->Final Value Assignment MassBal->Final Confirmation Imp_Org Organic Impurities (HPLC-UV) Imp_Org->MassBal Imp_Vol Volatiles (GC/HS + TGA) Imp_Vol->MassBal Imp_H2O Water (Karl Fischer) Imp_H2O->MassBal Imp_Inorg Inorganics (ROI / Ash) Imp_Inorg->MassBal

Figure 1: Comprehensive workflow for establishing a Primary Reference Standard. Note the orthogonal use of qNMR and Mass Balance to prevent "hidden" impurity errors.

Part 5: Stability & Handling Recommendations

Due to the aniline functionality, this standard is sensitive to light and oxygen.

  • Storage: -20°C in amber vials.

  • Headspace: Flush with Argon after every use.

  • Hygroscopicity: Equilibrate vial to room temperature before opening to prevent condensation, which alters the water content and invalidates the "As Is" assay value.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[7] (Defines qNMR requirements for purity assignment). Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds for impurities in standards). Link

  • Davies, S. R., et al. (2015).[8] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[8] (Seminal paper on qNMR vs Mass Balance). Link

  • Gouda, H., et al. (2014). "Process Development and Synthesis of Repotrectinib Intermediates." Journal of Organic Chemistry. (Contextualizes the synthesis of chiral piperidine-aniline intermediates). Link[10]

Sources

Validating the Purity of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline: A Comparative Guide to Synthesis and Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis and Elemental Validation of a Key Aniline Derivative

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for validating the synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, a substituted aniline with potential applications as a building block in novel therapeutic agents. We will explore a robust synthetic pathway and critically evaluate its success through elemental analysis, while also considering alternative synthetic strategies.

Theoretical Elemental Composition: The Benchmark for Purity

The first step in any validation process is to establish the theoretical benchmark. The molecular formula for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is C₁₅H₂₄N₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (u)Number of AtomsTotal WeightPercentage
CarbonC12.01115180.16577.53%
HydrogenH1.0082424.19210.42%
NitrogenN14.007228.01412.06%
Total 232.371 100.00%

This theoretical composition serves as the gold standard against which experimental results from elemental analysis are compared.

A Proposed Synthetic Pathway: Reductive Amination

A reliable and common method for the synthesis of N-alkylated anilines is reductive amination.[1] This approach offers high selectivity and generally good yields. The proposed synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline involves the reaction of 4-aminophenylethanal with 2-methylpiperidine in the presence of a reducing agent.

4-Aminophenylethanal 4-Aminophenylethanal Intermediate_Imine Intermediate Imine 4-Aminophenylethanal->Intermediate_Imine 2-Methylpiperidine 2-Methylpiperidine 2-Methylpiperidine->Intermediate_Imine Target_Molecule 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Intermediate_Imine->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Target_Molecule

Caption: Proposed reductive amination workflow for the synthesis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established reductive amination methods.[1]

  • Imine Formation: In a round-bottom flask, dissolve 4-aminophenylethanal (1 equivalent) and 2-methylpiperidine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The use of a mild reductant is crucial to selectively reduce the imine in the presence of the aldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

Validating Synthesis with Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[2] The process involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified to determine the percentage by weight of each element in the original sample.

Data Comparison and Interpretation

For a synthesized compound to be considered pure, the experimentally determined elemental percentages should closely match the theoretical values. A widely accepted tolerance in academic and industrial research is a deviation of no more than ±0.4% for each element.

Let's consider a hypothetical experimental result for our synthesized 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline:

ElementTheoretical %Experimental %DeviationPass/Fail
Carbon (C)77.5377.35-0.18Pass
Hydrogen (H)10.4210.51+0.09Pass
Nitrogen (N)12.0612.10+0.04Pass

In this hypothetical scenario, the deviations for all three elements are well within the ±0.4% acceptance criterion, providing strong evidence for the successful synthesis and purification of the target compound.

cluster_synthesis Synthesis cluster_validation Validation Start Starting Materials: 4-Aminophenylethanal & 2-Methylpiperidine Reaction Reductive Amination Start->Reaction Purification Column Chromatography Reaction->Purification Product Synthesized Product Purification->Product Analysis Elemental Analysis (CHN) Product->Analysis Data Experimental Data (%C, %H, %N) Analysis->Data Comparison Compare with Theoretical Values Data->Comparison Result Purity Confirmed (Deviation < ±0.4%) Comparison->Result

Caption: Workflow illustrating the synthesis and subsequent validation by elemental analysis.

Comparison with Alternative Synthetic Methodologies

While reductive amination is a robust method, other synthetic strategies can also be employed to synthesize N-alkylated anilines. Understanding these alternatives provides valuable context for selecting the most appropriate method based on available starting materials, desired scale, and reaction conditions.

1. Direct N-Alkylation with Alkyl Halides:

This classical approach involves the reaction of an aniline with an alkyl halide. However, it often suffers from a lack of selectivity, leading to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. Controlling the stoichiometry and reaction conditions can be challenging, often resulting in lower yields of the desired mono-alkylated product.

2. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It allows for the coupling of an amine with an aryl halide or triflate. While highly efficient and versatile, this method typically requires the use of expensive palladium catalysts and specialized ligands. The reaction conditions can also be sensitive to air and moisture.

Comparison Table of Synthetic Methods

MethodAdvantagesDisadvantages
Reductive Amination High selectivity for mono-alkylation, mild reaction conditions, readily available reagents.May require a two-step procedure (imine formation and reduction).
Direct N-Alkylation Simple concept, can use readily available alkyl halides.Poor selectivity (over-alkylation), often requires harsh conditions.
Buchwald-Hartwig Amination High yields, broad substrate scope, good functional group tolerance.Requires expensive and air-sensitive catalysts and ligands.

Conclusion

The validation of a synthetic product through elemental analysis is an indispensable step in chemical research and development. This guide has outlined a practical approach for the synthesis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline via reductive amination and its subsequent validation. The comparison of experimental elemental analysis data with theoretical values provides a clear and quantitative measure of purity. By understanding the principles of both the synthesis and the analytical validation, researchers can ensure the integrity of their compounds and the reliability of their subsequent studies.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006 , 83 (6), 929. [Link]

  • PubChem. 4-(2-(piperidin-1-yl)ethyl)aniline. [Link]

  • NIU - Department of Chemistry and Biochemistry. CHN Elemental Analysis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Structural Characterization of 2-Methylpiperidine Based Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of N-aryl-2-methylpiperidines (2-methylpiperidine-based anilines). This scaffold is a critical pharmacophore in medicinal chemistry, often employed to modulate solubility, metabolic stability, and target selectivity through steric and conformational control.

Executive Summary

The incorporation of a 2-methylpiperidine moiety into an aniline scaffold transforms a flexible, achiral linker into a rigidified, chiral axis. Unlike unsubstituted piperidines, the 2-methyl derivative introduces A(1,3) allylic strain , forcing a specific conformational bias that can critically enhance ligand-protein binding affinity. This guide compares the 2-methyl scaffold against standard alternatives and provides a self-validating workflow for its synthesis and structural assignment.

Part 1: Critical Analysis & Comparative Performance

In drug design, the choice of amine scaffold dictates the physicochemical and spatial properties of the molecule. The 2-methylpiperidine motif is distinct due to its conformational switching capability.

The Mechanistic Driver: A(1,3) Allylic Strain
  • Unsubstituted Piperidine: Exists as a rapid equilibrium of chair conformers. The N-aryl bond rotates freely, allowing the phenyl ring to adopt a planar or perpendicular orientation relative to the piperidine lone pair.

  • 2-Methylpiperidine (The "Switch"):

    • Isolated State: The methyl group prefers the Equatorial position (

      
       kcal/mol).
      
    • N-Aryl State: When attached to an aniline, the Axial conformation often becomes energetically accessible or preferred.

    • Why? In the equatorial conformer, the methyl group clashes with the ortho-protons of the aryl ring (A(1,3) strain).[1] To relieve this, the ring may flip to place the methyl axial, or the N-aryl bond rotates out of planarity, decoupling the nitrogen lone pair from the aromatic system.

Performance Comparison Table
FeatureUnsubstituted Piperidine 2-Methylpiperidine (Target) 2,6-Dimethylpiperidine
Conformational Bias Low (Flexible)Moderate (Biased) High (Locked)
Chirality AchiralChiral (Requires Resolution) Meso or C2-Symmetric
Metabolic Stability Low (Alpha-oxidation prone)Medium (Steric block at C2) High (Double steric block)
Basicity (pKa) ~5.2 (N-phenyl)~5.4 (Inductive effect) ~4.8 (Steric inhibition of solvation)
Lipophilicity (

LogP)
Baseline+0.4 to +0.6 +0.8 to +1.0
Structural Role Solubility handleStereoselective probe Conformational lock
Part 2: Experimental Protocols
1. Synthesis: Sterically Controlled Buchwald-Hartwig Amination

Causality: Standard S_NAr conditions often fail with 2-methylpiperidine due to steric hindrance at the nucleophilic nitrogen. Palladium-catalyzed coupling is required.[2]

Protocol:

  • Reagents: Aryl bromide (1.0 eq), 2-Methylpiperidine (1.2 eq),

    
     (2 mol%), BINAP  or RuPhos  (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene (anhydrous), 100°C.

  • Procedure:

    • Purge reaction vessel with Argon (essential to prevent Pd oxidation).

    • Premix Pd source and Ligand in toluene for 10 mins to form the active catalytic species (

      
      ).
      
    • Add amine, aryl halide, and base.[3] Heat for 12-16 hours.

  • Validation: Monitor disappearance of Aryl Bromide by TLC/LCMS. If conversion <50% after 4h, switch ligand to BrettPhos (specialized for hindered secondary amines).

2. Structural Characterization Workflow

This workflow validates the structure and determines the specific conformer (Axial vs. Equatorial) present in solution.

Step A: Stereochemical Assignment (NMR)

  • Experiment: 1H NMR (500 MHz+) in

    
     or 
    
    
    
    .
  • Target Signal: The proton at C2 (geminal to methyl).

  • Diagnostic Criteria (Karplus Relationship):

    • Axial Methyl (Equatorial Proton): Appears as a broad singlet or doublet with small couplings (

      
       Hz, 
      
      
      
      Hz).
    • Equatorial Methyl (Axial Proton): Appears as a doublet of triplets with large diaxial coupling (

      
       Hz).
      
    • Note: If the signal is averaged/broadened at room temperature, perform Variable Temperature (VT) NMR at -40°C to freeze the conformational equilibrium.

Step B: Spatial Confirmation (NOESY/ROESY)

  • Experiment: 2D NOESY.

  • Causality: To confirm the orientation of the N-Aryl ring relative to the methyl group.

  • Expectation:

    • Strong NOE: Between Methyl-H and Aryl-ortho-H

      
       Suggests proximity (likely Equatorial methyl with twisted aryl).
      
    • Weak/No NOE: Suggests Axial methyl (distal from aryl ring).

Step C: Solid State Validation (X-Ray Crystallography)

  • Protocol: Slow evaporation from Heptane/EtOAc (10:1).

  • Critical Check: Compare the solid-state torsion angle (

    
    ) with the solution state NOE data. Crystal packing forces can sometimes trap a higher-energy conformer.
    
Part 3: Visualization & Logic
Workflow Diagram: From Synthesis to Conformation

G Start Start: 2-Methylpiperidine + Aryl Bromide Synth Buchwald-Hartwig Coupling (Pd-BINAP, NaOtBu, 100°C) Start->Synth Purify Purification (Flash Column / Chiral HPLC) Synth->Purify NMR_1H 1H NMR Analysis (Check C2-H Coupling) Purify->NMR_1H Decision J(H2) Value? NMR_1H->Decision Eq_Me Large J (~11 Hz) Methyl is EQUATORIAL Decision->Eq_Me J > 10 Hz Ax_Me Small J (<5 Hz) Methyl is AXIAL Decision->Ax_Me J < 5 Hz NOESY 2D NOESY/ROESY (Confirm Aryl Orientation) Eq_Me->NOESY Ax_Me->NOESY XRay X-Ray Crystallography (Definitive Solid State) NOESY->XRay

Caption: Operational workflow for the synthesis and structural assignment of N-aryl-2-methylpiperidines.

Conformational Equilibrium Diagram

Conformation Eq Equatorial Methyl (Steric Clash with Aryl) A(1,3) Strain HIGH TS Ring Flip Transition State Eq->TS Energy Cost Ax Axial Methyl (Relieves A(1,3) Strain) Potentially Favored TS->Ax Relaxation Ax->TS Reversion

Caption: The A(1,3) strain drives the equilibrium from the typically stable equatorial form toward the axial form.

References
  • Mechanistic Insight on A(1,3)

    • Title: 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines.[4][5][6][7]

    • Source: Coombs, T. C., et al. Angewandte Chemie Int.[6] Ed. (2011).[3][6]

    • URL:[Link]6]

  • Conformational Analysis Methodology

    • Title: The Effect of Neighboring Groups on the Conform
    • Source:Journal of Organic Chemistry (2001).
    • URL:[Link]

  • Synthetic Protocol (Buchwald-Hartwig)

    • Title: Buchwald-Hartwig Amin
    • Source: Organic Synthesis / LibreTexts.
    • URL:[Link]

  • Physicochemical Properties (pKa/LogP): Title: A Comparative Analysis of the ADME Properties of Piperidine Isomers. Source: BenchChem.

Sources

Chromatographic Comparison of Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline derivatives serve as critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Their analysis is notoriously difficult due to their basic nature (


), polarity, and structural isomerism. This guide objectively compares stationary phase chemistries and mobile phase strategies, providing a validated roadmap for optimizing resolution and peak symmetry.

The Chromatographic Challenge

The separation of aniline derivatives presents a "perfect storm" of chromatographic hurdles:

  • Silanol Interactions: Protonated amines interact ionically with residual silanols (

    
    ) on silica supports, causing severe peak tailing.
    
  • Isomeric Complexity: Structural isomers (e.g., o-, m-, p- toluidines) often co-elute on hydrophobic-only phases.

  • pH Sensitivity: Retention behavior fluctuates drastically near the analyte's

    
    .[2]
    

Comparative Study: Stationary Phase Selection

While C18 is the industry standard, it often fails to resolve positional isomers of anilines. We compared three distinct column chemistries to evaluate their selectivity mechanisms.

Column Performance Matrix
FeatureC18 (Alkyl) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Dipole-Dipole +

+ Shape Selectivity
Isomer Resolution Low to ModerateHigh (Best for positional isomers)High (Best for halogenated anilines)
Peak Shape (Low pH) Prone to tailing (unless base-deactivated)GoodExcellent
Retention of Polar Anilines Low (often elute in void)ModerateModerate to High
Best Application General screening, simple mixturesIsomers, aromatics, complex matricesHalogenated derivatives, polar metabolites
Mechanism of Action
  • C18: Relies solely on hydrophobicity. Since aniline isomers have identical logP values, C18 often fails to separate them.

  • Phenyl-Hexyl: The phenyl ring in the stationary phase engages in

    
     stacking with the aromatic ring of the aniline. This interaction is sterically sensitive, allowing for the separation of ortho, meta, and para isomers based on the accessibility of the 
    
    
    
    system.
  • PFP: The fluorine atoms create a strong electron-deficient ring, acting as a Lewis acid that interacts strongly with the electron-rich aniline ring (Lewis base).

Critical Parameter: Mobile Phase pH Strategy

The pH of the mobile phase is the single most influential variable in aniline separation.

The "pH Switch" Effect

Anilines are weak bases. The choice between Low pH and High pH fundamentally alters the separation physics.

  • Low pH (pH 2.5): Analytes are protonated (

    
    ). Solubility is high, but retention is low on RP columns. Silanols are protonated (
    
    
    
    ), reducing ionic tailing.
  • High pH (pH 10.0): Analytes are neutral (

    
    ). Hydrophobic retention increases significantly.[3] However, silica dissolution is a risk unless hybrid-particle columns are used.
    
Visualization: pH Impact on Separation Logic

pH_Mechanism Start Mobile Phase pH Selection Low_pH Low pH (2.0 - 3.0) (Formic Acid / Phosphate) Start->Low_pH High_pH High pH (9.0 - 10.0) (Ammonium Hydroxide) Start->High_pH Analyte_Low Analyte: Protonated (BH+) High Polarity Low_pH->Analyte_Low Silanol_Low Silanols: Protonated (Si-OH) Neutral Surface Low_pH->Silanol_Low Analyte_High Analyte: Neutral (B) High Hydrophobicity High_pH->Analyte_High Silanol_High Silanols: Ionized (Si-O-) Negative Surface High_pH->Silanol_High Result_Low Result: Low Retention Good Peak Shape (Mass Transfer Limited) Analyte_Low->Result_Low Result_High Result: High Retention Potential Tailing (Requires Hybrid Column) Analyte_High->Result_High Silanol_Low->Result_Low Silanol_High->Result_High Ionic Interaction Risk

Caption: Mechanistic impact of mobile phase pH on analyte state and stationary phase surface charge.

Experimental Protocol: Validated Separation Method

This protocol uses a Phenyl-Hexyl phase to maximize selectivity for a mixture of aniline, chloroaniline, and nitroaniline derivatives.

Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • System: HPLC with Diode Array Detector (DAD).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[4]

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 µm particles.
Temperature 40°CReduces viscosity, improves mass transfer and peak symmetry.
Injection Vol 5.0 µLPrevents column overload (common cause of fronting).
Detection UV 254 nmUniversal wavelength for aromatic rings.
Gradient Profile
  • 0.0 min: 10% B

  • 10.0 min: 60% B

  • 12.0 min: 90% B

  • 15.0 min: 10% B (Re-equilibration)

Expert Insight: The use of ammonium acetate at pH 4.5 buffers the system near the


 of many anilines. While operating at the 

is usually discouraged due to robustness issues, in this specific phenyl-hexyl system, it allows for a balance of protonated (fast eluting) and neutral (retentive) species, often enhancing selectivity for difficult pairs.

Troubleshooting & Optimization Logic

When standard protocols fail, use this decision tree to diagnose resolution (


) and tailing (

) issues.

Method_Dev_Tree Problem Identify Problem Tailing Peak Tailing (Tf > 1.5) Problem->Tailing Coelution Co-elution (Rs < 1.5) Problem->Coelution Check_pH Check pH relative to pKa Tailing->Check_pH Check_Col Check Column Chemistry Coelution->Check_Col Action_Tailing1 Add Modifier (TEA) OR Switch to High pH Check_pH->Action_Tailing1 Silanol Interaction Action_Tailing2 Use Polar-Embedded Column Check_pH->Action_Tailing2 If pH constrained Action_Res1 Isomers? Switch to Phenyl-Hexyl Check_Col->Action_Res1 Positional Isomers Action_Res2 Hydrophobic Diff? Change %B Gradient Check_Col->Action_Res2 Homologs

Caption: Decision matrix for troubleshooting peak shape and resolution issues in aniline chromatography.

References

  • Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Notes.[5] Link

  • Chromatography Online. (2017). Back to Basics: The Role of pH in Retention and Selectivity.[6] LCGC International. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Aniline. PubChem. Link

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link

Sources

Comparative Guide: Analytical Strategies for Quality Control of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline (hereafter 4-MPEA ) is a critical bifunctional intermediate often employed in the synthesis of Rho-kinase (ROCK) inhibitors and H1-antihistamines. Its structure presents a unique analytical duality: the aniline moiety is oxidation-sensitive and chromophoric, while the 2-methylpiperidine tail introduces basicity (


) and a crucial chiral center.

This guide moves beyond generic "Certificate of Analysis" parameters to compare high-fidelity analytical workflows. We evaluate the transition from traditional HPLC-UV to orthogonal approaches like qNMR and Supercritical Fluid Chromatography (SFC), providing the data needed to select the right tool for your development stage.

Structural Analysis & QC Implications[9]
  • Chirality: The C2-methyl group on the piperidine ring creates enantiomers (

    
    ). Biological activity of final drugs often depends strictly on one isomer, making Enantiomeric Excess (
    
    
    
    ) the highest-risk attribute.
  • Basicity: The tertiary amine causes severe peak tailing on standard acidic C18 HPLC columns due to silanol interactions.

  • Stability: The primary aniline is prone to oxidative darkening (formation of azo/azoxy dimers), requiring rapid analysis or antioxidant-stabilized solvents.

Strategic Comparison: Purity & Assay

For the determination of absolute purity (Assay) and Related Substances, we compare the industry workhorse (RP-HPLC) against the absolute quantification power of Quantitative NMR (qNMR).

Method A: High-pH Reverse Phase HPLC (The Routine Workhorse)
  • Mechanism: Partition chromatography on hybrid silica.

  • Best For: Routine QC, impurity profiling, stability studies.

  • Pros: High sensitivity (ppm level), separates structurally similar impurities (e.g., des-methyl analogs).

  • Cons: Requires a certified reference standard; peak tailing issues if pH is not optimized.

Method B: 1H-qNMR (The Absolute Standard)
  • Mechanism: Molar response proportionality of proton signals.

  • Best For: Primary reference standard characterization, hygroscopic salts.

  • Pros: No reference standard of the analyte required (uses internal standard like Maleic Acid); rapid; non-destructive.

  • Cons: Lower sensitivity (LOD

    
     0.1%); cannot easily detect trace impurities overlapping with solvent peaks.
    
Comparative Data: HPLC vs. qNMR Performance
FeatureHigh-pH RP-HPLC1H-qNMR (400 MHz)
Precision (RSD) < 0.5%< 1.0%
Linearity (

)
> 0.999N/A (Single point internal std)
LOD (Limit of Detection) 0.05% (Area)~0.1% (w/w)
Sample Prep Time 15 mins5 mins
Throughput 20 mins/sample10 mins/sample
Primary Limitation Needs Reference StdSensitivity & Solvent suppression

Verdict: Use qNMR to certify your primary reference standard. Use HPLC for batch release and impurity tracking.

Strategic Comparison: Chiral Resolution

The separation of the (


)- and (

)-enantiomers is the most challenging aspect of 4-MPEA analysis.
Method C: Normal Phase Chiral HPLC[10]
  • Stationary Phase: Amylose/Cellulose carbamates (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane/Isopropanol + Diethylamine (DEA).

  • Critique: The DEA additive is essential to mask silanols but can degrade columns over time. Long equilibration times are common.

Method D: Chiral SFC (Supercritical Fluid Chromatography)
  • Mobile Phase: Supercritical

    
     + Methanol (with basic additive).
    
  • Critique: The "Green" standard. The low viscosity of supercritical

    
     allows for 3x–5x faster flow rates with higher resolution.
    
  • Superiority: For basic amines like piperidines, SFC often provides better peak shape than Normal Phase LC because

    
     acts as a weak acid, suppressing silanol interactions naturally.
    

Detailed Experimental Protocols

Protocol 1: High-pH RP-HPLC for Related Substances

Rationale: Using a high pH buffer keeps the piperidine moiety unprotonated (neutral), increasing retention and eliminating silanol-based tailing.

  • Instrument: Agilent 1290 or Waters H-Class UPLC.

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Agilent Poroshell HPH-C18.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.[3][1]

  • Detection: UV at 240 nm (Aniline absorption max).

  • Column Temp: 40°C.

  • Sample Diluent: 50:50 Water:Acetonitrile (Use amber vials to prevent oxidation).

Protocol 2: Chiral SFC Method (Recommended)

Rationale: Faster and sharper peaks than Normal Phase HPLC.

  • Instrument: Waters UPC2 or Agilent 1260 Infinity II SFC.

  • Column: Chiralpak AD-3 (

    
     mm, 3 µm).
    
  • Mobile Phase A:

    
    .
    
  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine).

  • Isocratic Elution: 15% B.

  • Back Pressure: 120 bar.

  • Flow Rate: 2.5 mL/min.

  • Temp: 40°C.

  • Detection: UV at 240 nm.

Visualizations & Workflows

Diagram 1: The QC Decision Matrix

This workflow illustrates the logical progression from raw material receipt to final release, integrating the methods described above.

QC_Workflow Start Raw Material (4-MPEA) ID_Test ID Check (IR / Retention Time) Start->ID_Test Chiral_Check Chiral Purity? ID_Test->Chiral_Check SFC Method D: Chiral SFC Chiral_Check->SFC Preferred NP_HPLC Method C: NP-HPLC Chiral_Check->NP_HPLC Legacy Purity_Check Chemical Purity? SFC->Purity_Check NP_HPLC->Purity_Check Ref_Std Is this a Reference Std? Purity_Check->Ref_Std qNMR Method B: qNMR (Absolute) Ref_Std->qNMR Yes RP_HPLC Method A: High-pH HPLC Ref_Std->RP_HPLC No (Routine) Release Batch Release qNMR->Release RP_HPLC->Release

Caption: Integrated QC workflow prioritizing SFC for chiral analysis and qNMR for reference standard qualification.

Diagram 2: Chiral Recognition Mechanism

Visualizing why the specific column chemistry works for 4-MPEA.

Chiral_Mech Analyte 4-MPEA Enantiomers (Basic Amine + Aromatic) Interaction1 H-Bonding (Carbamate N-H ... Piperidine N) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring ... Aniline Ring) Analyte->Interaction2 Interaction3 Steric Inclusion (Methyl Group fit in chiral cavity) Analyte->Interaction3 Selector Amylose-tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Result Differential Retention (Separation) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interactions between 4-MPEA and the Amylose-based Chiral Stationary Phase (CSP).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Toribio, L., et al. (2018). Supercritical fluid chromatography: An efficient tool for the chiral separation of pharmaceuticals.[8] Journal of Chromatography A. Link

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note. Link

  • Daicel Corporation. (2023). Chiralpak AD-H / AD-3 Instruction Manual. Chiral Technologies.[8] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

Disclaimer: No specific Safety Data Sheet (SDS) for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline was publicly available at the time of this writing. The following guidance is synthesized from the known hazards of structurally similar compounds, primarily aniline and its derivatives.[1] It is imperative to treat this compound as hazardous and to conduct a thorough risk assessment based on the specific quantities and procedures used in your laboratory.[2]

Hazard Assessment and Synthesis

4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline belongs to the aromatic amine class of compounds. Aromatic amines as a group are known for significant toxicity.[3] The primary hazards are associated with the aniline moiety, which is toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[7] Furthermore, many aniline derivatives are suspected carcinogens and mutagens.[4][6]

Based on this chemical class, a presumptive hazard profile has been assembled.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)💀Danger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[6][8]
Serious Eye Damage/IrritationcorrosiveDanger H318: Causes serious eye damage.[6][8]
Skin Corrosion/IrritationcorrosiveDanger H314: Causes severe skin burns and eye damage.[9][10][11]
Skin SensitizationWarning H317: May cause an allergic skin reaction.[6][8]
Germ Cell Mutagenicityhealth_and_safetyWarning H341: Suspected of causing genetic defects.[6][12]
Carcinogenicityhealth_and_safetyWarning H351: Suspected of causing cancer.[6][12]
Specific Target Organ Toxicity (Repeated Exposure)health_and_safetyDanger H372: Causes damage to organs (Blood) through prolonged or repeated exposure.
Hazardous to the Aquatic Environmentenvironmental_hazardWarning H410: Very toxic to aquatic life with long lasting effects.
Flammabilityno_flameWarning H227: Combustible liquid.[13]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical, minimizing risk from all potential exposure routes.[1]

Protection AreaRequired PPERationale and Key Considerations
Hand Double-gloving with chemically resistant gloves (e.g., Butyl, Viton, Neoprene).[1][4]Aniline readily absorbs through the skin.[14] Nitrile gloves offer poor resistance and should only be considered for incidental contact, if at all.[4] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[15][16][17]
Eye/Face Chemical splash goggles and a full-face shield. This combination is critical to protect against splashes that can cause serious, irreversible eye damage.[4][6][8] Safety glasses are insufficient.[17]
Body Flame-retardant laboratory coat, fully buttoned. [17] For tasks with a higher splash potential, a chemical-resistant apron is also required.[1]Protects skin from accidental contact and contamination of personal clothing. Long pants and closed-toe shoes are mandatory at all times.[5][17]
Respiratory Work must be conducted within a certified chemical fume hood. [4][5]Aromatic amines can have significant vapor pressure, and inhalation is a primary route of toxic exposure.[5] A respirator with an appropriate cartridge (e.g., organic vapor/ammonia) may be necessary for spill cleanup or if engineering controls fail.[15][18]

Safe Handling and Operations Workflow

Adherence to a strict, logical workflow is paramount for safety. The following steps provide a self-validating system for handling 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

Operational Workflow Diagram

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Risk Assessment Review SOPs & SDS of analogs. B 2. Verify Engineering Controls Confirm fume hood certification. Locate safety shower/eyewash. A->B C 3. Assemble Materials Gather all necessary equipment and spill kit. B->C D 4. Don Full PPE Verify glove integrity. C->D E 5. Handle Chemical in Fume Hood Use non-sparking tools. Keep containers closed. D->E F 6. Post-Handling Decontamination Wipe down work surfaces. Clean equipment. E->F G 7. Segregate & Label Waste Place chemical waste and contaminated PPE in sealed containers. F->G H 8. Doff PPE Correctly Remove gloves last, inside-out. G->H I 9. Personal Hygiene Wash hands and forearms thoroughly. H->I

Caption: Standard Operating Procedure workflow for handling 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline.

Step-by-Step Methodology
  • Preparation and Pre-Handling Checks:

    • Conduct a thorough risk assessment for the specific procedure.[2]

    • Ensure a chemical spill kit appropriate for organic amines is readily available.[1]

    • Verify that the chemical fume hood has been certified within the last year.[4]

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[5]

  • Handling the Compound:

    • Don all required PPE as outlined in Section 2 before entering the designated handling area.[1]

    • Perform all manipulations, including weighing and transferring, exclusively within the chemical fume hood.[5][14]

    • Use non-sparking tools and keep the compound away from heat, sparks, or open flames.[13][15]

    • Keep containers tightly sealed when not in use to minimize vapor release.[2][15]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove all PPE, avoiding cross-contamination. Gloves should be removed last.[16]

    • Wash hands and any potentially exposed skin thoroughly with soap and water immediately after work is complete.[5][15]

Storage and Waste Disposal Plan

Storage Protocol
  • Store the compound in a tightly sealed, properly labeled container.[7][15]

  • The storage area must be cool, dry, secure, and well-ventilated, away from direct sunlight and heat sources.[2][14][15]

  • Store separately from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][7][15]

Disposal Plan
  • Chemical Waste: All waste containing 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline must be treated as hazardous waste.[4]

    • Collect in a designated, sealed, and properly labeled waste container.[4][15]

    • Do not discharge any amount of this chemical into the sewer system.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must also be disposed of as hazardous waste.[5]

  • Final Disposal: Arrange for disposal through a licensed chemical destruction facility, adhering to all local, state, and federal regulations.[15]

Emergency Procedures

Spill Response
  • Small Spill (contained within the fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[5][19]

    • Collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[15][18]

    • Wipe the area clean and decontaminate.

  • Large Spill (outside of the fume hood):

    • Evacuate all personnel from the immediate area.[15]

    • Alert your institution's emergency response team or environmental health and safety office.[4]

    • Prevent entry into the area and ensure ventilation.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[15][20] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Seek immediate medical attention.[9][20]

  • Inhalation: Move the victim to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[15] Seek immediate medical attention.[15][20]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[15][20]

References

  • What are the Health and Safety Guidelines for Using Amines?. Google Cloud.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline. ChemicalBook.
  • Aniline Standard Operating Procedure.
  • Laboratory Safety and Chemical Hygiene Plan. The University of Chicago.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • Aniline Standard Operating Procedure. University of California, Santa Barbara.
  • 4-Methylpiperidine Safety D
  • Aniline Blue W/S certified Safety D
  • What are the health and safety guidelines for Aniline in workplaces?. Knowledge.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 4-Ethylaniline Safety D
  • 4-(4-Methylpiperazino)
  • Aniline Safety D
  • Working with Chemicals.
  • Safety in the Organic Chemistry Laboratory.
  • Aniline Safety D
  • 4-Ethylaniline Safety D
  • Aniline Safety D
  • 2-Ethylaniline Safety D
  • N-Methyl aniline Safety D
  • 4-(4-Methyl-1-piperazinyl)
  • Aniline Safety Data Sheet.
  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem.
  • 3-(Piperidin-1-ylmethyl)

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline

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